TAK-733 demonstrated broad antitumor activity in various laboratory models, with sensitivity often linked to specific genetic mutations.
| Cancer Type | Experimental Model | Key Findings | Genetic Correlates |
|---|---|---|---|
| Colorectal Cancer (CRC) | 54 cell lines; 20 patient-derived xenografts (PDXs) [1] | 77% (42/54) cell lines sensitive; 15/20 PDXs sensitive, with 9 showing tumor regression [1] | Sensitivity associated with BRAF or KRAS/NRAS mutations; greatest effect in RAS mutant & PIK3CA wild-type [1] |
| Multiple Myeloma (MM) | A panel of MM cell lines [2] | Reduced proliferation (IC₅₀ 2–5 µM); induced G0/G1 cell cycle arrest and apoptosis [2] | Prevalent RAS mutations in MM (20–40%) [2] |
| Cutaneous Melanoma | Cell lines and xenograft models [3] | Antitumor activity against multiple cell lines; two partial responses in Phase 1 trial [3] | Activity seen in BRAF mutant (e.g., V600E) and wild-type models [3] |
| Solid Tumors | Mouse xenograft models [4] | Broad antitumor activity in human cancer models (melanoma, CRC, NSCLC, pancreatic, breast) [4] | Maximally efficacious at 10 mg/kg orally, once daily [4] |
Here are the methodologies used in the cited research to evaluate this compound.
This compound exerts its effects by specifically inhibiting the MEK1/2 kinases within the RAS-RAF-MEK-ERK (MAPK) pathway. The following diagram illustrates this pathway and the point of inhibition.
This diagram shows the core MAPK signaling cascade and how this compound acts as an allosteric inhibitor to block MEK's ability to phosphorylate its sole substrate, ERK [3] [4]. This inhibition leads to:
TAK-733 is a small molecule with the chemical formula C17H15F2IN4O4 and a molecular weight of 504.2267 g/mol [1]. Its systematic IUPAC name is 3-[(2R)-2,3-dihydroxypropyl]-6-fluoro-5-[(2-fluoro-4-iodophenyl)amino]-8-methyl-3H,4H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione [1].
The compound belongs to the class of organic compounds known as pyrido[2,3-d]pyrimidines [1]. It was specifically designed as part of a series of potent 8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione inhibitors of MEK kinase [2]. The 2-fluoro-4-iodoaniline moiety functions as a key recognition motif for the hydrophobic pocket of the MEK allosteric site [2].
This compound is a potent, selective, non-ATP-competitive, allosteric inhibitor of MEK1/2, which are key components of the RAS/RAF/MEK/ERK signaling pathway [3] [4]. This pathway is crucial for regulating cell proliferation, survival, differentiation, and angiogenesis [3].
The following diagram illustrates the signaling pathway targeted by this compound and its mechanistic role:
The RAS/RAF/MEK/ERK pathway and this compound's inhibition of MEK.
This compound demonstrated robust antitumor activity across various in vitro and in vivo models.
The subsequent workflow summarizes these key in vitro experimental methods:
Key in vitro assays used to evaluate this compound's biological effects.
The table below summarizes major findings from preclinical studies on this compound.
| Disease Model | Experimental System | Key Findings | Source |
|---|---|---|---|
| Multiple Myeloma | In vitro (cell lines) | Reduced proliferation (IC₅₀: 2–5 μM); induced G0/G1 cell cycle arrest and apoptosis; synergized with bortezomib and PI3Kα inhibitor BYL719. | [5] |
| Cutaneous Melanoma | In vitro (cell lines) & in vivo (xenografts) | Activity against BRAF V600E-mutant cell lines; tumor growth inhibition and regression in mouse models. | [3] |
| Various Solid Tumors | In vivo (xenografts) | Demonstrated antitumor activity in mouse xenograft models of colorectal cancer, lung cancer, and melanoma. | [3] |
| Melanoma (with acquired resistance) | In vitro | Synergistic activity with pan-RAF inhibitor TAK-632 in both BRAF-mutated and NRAS-mutated melanoma cells resistant to BRAF inhibitors. | [3] |
A first-in-human, phase I, dose-escalation study (NCT00948467) evaluated this compound in patients with advanced solid tumors [3] [8] [4].
Key data from the phase I study are summarized in the table below.
| Parameter | Finding/Value |
|---|---|
| Maximum Tolerated Dose (MTD) | 16 mg [3] |
| Median Tmax (Time to Cmax) | 3 hours [3] [4] |
| Elimination Half-Life (T1/2) | Approximately 53 hours [4] |
| Systemic Exposure | Increased less than dose-proportionally from 0.2 mg to 22 mg [3] |
| Key Pharmacodynamic Marker | Inhibition of ERK phosphorylation (pERK) in peripheral blood mononuclear cells (PBMCs) [3] |
| Maximum pERK Inhibition | 46–97% in patients receiving ≥8.4 mg on day 21 [3] |
As of the latest data, further clinical investigation of this compound as a monotherapy is not currently planned by Takeda [3] [8].
In May 2020, Takeda entered into a global licensing agreement with Recursion Pharmaceuticals, granting them exclusive worldwide rights to develop and commercialize this compound [9]. Recursion plans to develop this compound for the treatment of a hereditary cancer syndrome and related oncology areas, leveraging its machine learning and digital biology platform [9].
TAK-733 is an investigational, potent, and selective allosteric inhibitor of the kinases MEK1 and MEK2 [1] [2] [3]. Its core characteristics are summarized in the table below.
| Attribute | Description |
|---|---|
| Molecular Target | MEK1 (IC₅₀ = 3.2 nM) and MEK2 [2] [4] |
| Binding Mechanism | Non-ATP competitive, allosteric site inhibitor [1] [3] |
| Primary Action | Inhibits phosphorylation of ERK1/2 (downstream effectors) [1] [5] [3] |
| Key Pathway | Ras/Raf/MEK/ERK signaling cascade [1] [5] |
| Molecular Weight | 504.23 [2] |
| CAS Number | 1035555-63-5 [2] |
This compound has demonstrated broad antitumor activity across a wide panel of cancer cell lines and mouse xenograft models.
| Cancer Type / Model | Experimental Finding / Key Result |
|---|---|
| Cutaneous Melanoma (Cell Lines) | IC₅₀ < 1 nM in 7/12 BRAF V600E mutant lines; IC₅₀ < 10 nM in 4/10 NRAS Q61 mutant lines [3]. |
| Uveal Melanoma (Cell Lines) | IC₅₀ < 10 nM in 5/5 GNAQ or GNA11 mutant lines [3]. |
| Multiple Myeloma (Cell Lines) | Reduced proliferation (IC₅₀ ~2–5 μM), induced G0/G1 cell cycle arrest, and increased apoptosis [5]. |
| Colon Cancer (COLO205 cells) | Cytotoxicity EC₅₀ = 0.0021 μM; inhibition of MEK1 IC₅₀ = 0.00692 μM [2]. |
| Mouse Xenograft Models | Tumor growth suppression in melanoma, colorectal, NSCLC, pancreatic, and breast cancer models at 10 mg/kg oral dose [2]. |
The methodologies below are compiled from the cited literature to illustrate common experimental approaches used in this compound research.
Cell Viability and Proliferation Assays
Western Blot Analysis for Pathway Modulation
Apoptosis and Cell Cycle Analysis
Research has explored combining this compound with other agents to enhance its antitumor efficacy or overcome resistance.
| Combination Partner | Cancer Model | Observed Effect |
|---|---|---|
| BYL719 (PI3Kα inhibitor) | Multiple Myeloma | Synergistic reduction in cell survival [5]. |
| Bortezomib (Proteasome inhibitor) | Multiple Myeloma | Synergistic effect at higher inhibition levels [5]. |
| Voreloxin (Topoisomerase II inhibitor) | Myeloid Leukemia (HL60 cells) | Enhanced apoptosis and increased reactive oxygen species (ROS) [6]. |
| AMD3100 (CXCR4 inhibitor) | Multiple Myeloma (co-culture) | Overcame drug resistance conferred by the bone marrow microenvironment [5]. |
The following diagram illustrates the position of this compound within the canonical MAPK signaling pathway and its core mechanism of action.
This overview synthesizes data from preclinical studies. As this information is from published literature and not original lab work, you should consult the primary sources cited for full methodological details. I hope this structured summary provides a solid foundation for your work.
TAK-733 is a highly potent and selective allosteric inhibitor of MEK1 and MEK2 kinases. Its properties are summarized in the table below.
| Property | Description |
|---|---|
| Molecular Target | MEK1 and MEK2 (MAP2K1/K2) |
| Mechanism | Non-ATP competitive, allosteric site inhibitor [1] [2] [3] |
| IC₅₀ (Enzymatic) | 3.2 nM for MEK1 [4] |
| EC₅₀ (Cellular pERK) | 1.9 nM [4] |
| Key Pharmacodynamic Effect | Dose-dependent suppression of phosphorylated ERK (pERK) [5] [3] |
This compound binds to a unique allosteric site adjacent to the ATP-binding pocket, inhibiting MEK activity and preventing the phosphorylation of its sole substrates, ERK1 and ERK2 [2] [3]. This inhibition holds regardless of the upstream activating mutations (e.g., in RAS or RAF) and can be observed in both sensitive and resistant cell lines [6] [3].
The diagram below illustrates the signaling pathway and the inhibitory mechanism of this compound.
The RAS-RAF-MEK-ERK signaling cascade and the allosteric inhibition of MEK1/2 by this compound. Note the potential feedback loops that can lead to resistance.
This compound demonstrated broad-spectrum antitumor activity in numerous preclinical models across various cancer types, as detailed in the table below.
| Cancer Type | Model System | Key Findings | Genetic Correlates |
|---|---|---|---|
| Multiple Myeloma | In vitro (cell lines) | IC₅₀: 2-5 µM after 48h; induced G0/G1 cell cycle arrest and apoptosis [5] | RAS mutations (20-40% prevalence in MM) [5] |
| Colorectal Cancer (CRC) | 54 CRC cell lines; 20 PDX models | 77% (42/54) cell lines sensitive; 75% (15/20) PDX models sensitive, 9 showed regression [6] [7] | Sensitivity highest in BRAF/KRAS/NRAS mutant + PIK3CA wild-type tumors [6] [7] |
| Cutaneous Melanoma | 27 cell lines | High sensitivity in BRAF V600E mutants (7/12 highly sensitive, IC₅₀ <1 nM); variable sensitivity in NRAS mutants [3] | BRAF V600E mutation correlated with higher sensitivity [3] |
| Uveal Melanoma | 5 cell lines | All sensitive (IC₅₀ <10 nM); 3 highly sensitive [3] | Presence of GNAQ or GNA11 mutations [3] |
| Solid Tumors | Mouse xenograft models | Tumor growth inhibition/regression in melanoma, CRC, NSCLC, pancreatic, and breast cancer models [4] | Activity across models with KRAS, BRAF, and other MAPK pathway mutations [4] |
The methodologies from pivotal preclinical studies are outlined below to facilitate experimental replication.
A first-in-human Phase I dose-escalation study (NCT00948467) was conducted in patients with advanced solid tumors [1] [2].
Preclinical studies identified several resistance mechanisms and synergistic drug combinations for this compound.
The experimental workflow for evaluating this compound's activity and resistance is summarized below.
A generalized workflow for the preclinical evaluation of this compound, from initial screening to in vivo validation.
This compound serves as a powerful tool for understanding MEK inhibition biology. Its well-defined mechanism, robust preclinical activity—especially in MAPK-dysregulated cancers—and the clear rationale for combination strategies provide valuable insights for future drug development efforts targeting the RAS-RAF-MEK-ERK pathway.
The following table consolidates the key preclinical PK parameters of TAK-733 identified from the search results.
| Parameter | Findings/Values | Experimental Context |
|---|
| Potency (IC50/EC50) | IC50: 3.2 nM (MEK enzyme) [1] [2] EC50: 1.9 nM (pERK in cells) [1] [2] EC50: 2.1-3.1 nM (cell proliferation) [1] | In vitro enzymatic and cellular assays [1] [2]. | | Protein Binding | High (~97% human, ~96% mouse) [1] | In vitro plasma protein binding study [1]. | | Microsomal Stability | High (across species) [1] | In vitro metabolic stability assay in liver microsomes [1]. | | P450 Inhibition | No inhibition up to 30 μM [1] | In vitro Cytochrome P450 inhibition assay [1]. | | In Vivo PK Profile | Low clearance, high oral bioavailability (mouse, rat, dog, monkey) [1] | PK studies across multiple species [1]. | | Efficacious Doses (In Vivo) | 10 mg/kg (once daily) [2] 1 - 30 mg/kg (daily schedule) [1] 35 - 160 mg/kg (intermittent schedule) [1] | Mouse xenograft models of human cancers (e.g., melanoma, colorectal) [1] [2]. |
Here is a deeper dive into the methodologies and findings from key preclinical studies.
Early-stage in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling indicated that this compound had favorable drug-like properties, which supported its further development. The studies found [1]:
The robust in vitro profile translated to broad antitumor activity in various mouse xenograft models. Key findings include [1] [3] [4]:
The signaling pathway targeted by this compound and a common experimental workflow for its preclinical evaluation can be summarized as follows:
This compound mechanism of action and preclinical evaluation workflow.
Based on the compiled data, the core preclinical profile of this compound is characterized by:
TAK-733 is a potent, selective, allosteric inhibitor of MEK1 and MEK2 kinases within the Ras/Raf/MEK/ERK (MAPK) pathway [1] [2] [3]. It is a small molecule drug that binds to MEK non-competitively with ATP, preventing the phosphorylation and activation of its downstream effectors, ERK1 and ERK2 [4]. The diagram below illustrates its position in the signaling cascade.
This compound inhibits MEK1/2, blocking the MAPK pathway [2] [4] [5].
This compound has demonstrated robust antitumor activity across a wide range of in vitro cancer cell lines and in vivo patient-derived xenograft (PDX) models.
The table below summarizes the key preclinical findings:
| Cancer Model | Experimental Findings | Key Correlations/Notes |
|---|
| Colorectal Cancer (CRC) [5] | - 77% (42/54) cell lines sensitive (IC₅₀ ≤ 0.03μM).
A first-in-human Phase I dose-escalation study (NCT00948467) evaluated this compound in patients with advanced solid tumors [3].
For researchers looking to replicate or understand the key experiments conducted with this compound, here are summaries of the core methodologies.
This method was used to determine the IC₅₀ of this compound across numerous cell lines.
These models are used to evaluate drug efficacy in a more clinically relevant context.
(Mean final tumor volume of treated group / Mean final tumor volume of control group) * 100.This protocol confirms the on-target effect of this compound by measuring changes in protein phosphorylation.
This compound serves as a compelling case study in oncology drug development. It is a potent and selective MEK inhibitor with impressive and broad-spectrum preclinical antitumor activity [4] [5]. Its biological effect is clear, inducing cell cycle arrest, promoting apoptosis, and demonstrating synergy with other targeted agents [2].
However, its clinical progression was halted primarily due to suboptimal pharmacokinetic properties, which led to variable bioavailability and limited single-agent efficacy in human trials [3] [6]. This highlights the critical challenge of translating promising in vitro activity to successful human therapies.
Future research on MEK inhibition may focus on:
This protocol details the use of the Sulforhodamine B (SRB) assay and MTT assay to assess the anti-proliferative effects of TAK-733, as commonly described in literature [1] [2] [3].
The experimental workflow for this protocol is summarized below:
The table below summarizes key parameters from published studies that utilized this compound in proliferation assays.
| Cell Type | Assay Type | Seeding Density | This compound Treatment Duration | Key Findings | Source |
|---|---|---|---|---|---|
| Melanoma cell lines | SRB | 2,000-3,000 cells/well | 72 hours | Broad activity; IC₅₀ >0.1 μM = relative resistance | [1] |
| Multiple Myeloma cell lines | MTT | Not specified | 48 hours | IC₅₀ in μM range (2-5 μM); induced G1 arrest & apoptosis | [2] [3] |
| Cutaneous & Uveal Melanoma cell lines | CellTiter-Glo Luminescent | 5,000 cells/well | 72 hours | Highly sensitive lines: IC₅₀ <1 nM; resistant lines: IC₅₀ >100 nM | [4] |
| Colorectal Cancer (CRC) cell lines | SRB | Not specified | 72 hours | 77% (42/54) sensitive; BRAF/KRAS/NRAS mut & PIK3CA WT associated with sensitivity | [5] |
The table below summarizes the dosing regimens and key outcomes from multiple preclinical studies investigating TAK-733 in mouse xenograft models.
| Tumor Model | Dosing Schedule | Key Efficacy Findings | Reported Significance | Source (Study Focus) |
|---|---|---|---|---|
| Patient-derived melanoma explants (11 models) | 10 mg/kg or 25 mg/kg; daily oral administration [1] | Activity in 10/11 models; Tumor growth inhibition ranged from 0% to 100% | p < 0.001 - 0.03 [1] | Antitumor activity in melanoma [1] |
| A375 human melanoma xenograft | 1, 3, 10, 30 mg/kg; daily oral for 14 days [2] | Dose-dependent tumor growth delay; 3 Partial Regressions at 30 mg/kg | p < 0.05 for %T/C at 3, 10, 30 mg/kg [2] | Chemical & biological activity [2] |
| A375 human melanoma xenograft | 35, 70, 100, 160 mg/kg; 3 days/week for 2 weeks [2] | More pronounced regression vs. daily dosing; Max 57.29% tumor volume reduction at 160 mg/kg | p < 0.05 for %T/C at all doses [2] | Chemical & biological activity [2] |
| A375 human melanoma xenograft | 1 mg/kg or 3 mg/kg; daily oral for 21 days [3] | Tumor volume reduction: 60% (1 mg/kg) and 85% (3 mg/kg) vs. vehicle | Information not specified [3] | MEK inhibitor product data [3] |
| A549 human lung carcinoma xenograft (rats) | 1, 3, 10 mg/kg/day; oral gavage for 2 weeks [4] | Dose-dependent inhibition of tumor growth and FDG uptake; 10 mg/kg group: T/C value of 31% on day 14 | p < 0.05 for tumor weight (day 11) and SUVmean (day 2) at 10 mg/kg [4] | Efficacy evaluation with FDG-PET [4] |
A key step in confirming the on-target effect of this compound is to measure the inhibition of ERK phosphorylation (pERK).
The following diagrams outline the core experimental workflow and the molecular pathway targeted by this compound.
Diagram 1: In vivo efficacy study workflow for this compound.
Diagram 2: MAPK signaling pathway and mechanism of this compound.
This compound is a potent, selective, allosteric inhibitor of MEK1/2 (mitogen-activated protein kinase kinase) with an enzymatic IC₅₀ of 3.2 nM, positioning it as a key investigational agent for targeting the RAS/RAF/MEK/ERK pathway in cancer therapy. As a non-ATP-competitive inhibitor, this compound binds to a unique allosteric site adjacent to the ATP-binding pocket of MEK, resulting in highly specific suppression of the MAPK signaling cascade without affecting other kinase pathways. This pathway is one of the primary signaling systems that regulate fundamental cellular processes including proliferation, differentiation, and survival, with dysregulation observed in numerous malignancies. The strategic positioning of MEK within this pathway makes it an attractive therapeutic target, as it serves as a convergence point for multiple upstream signaling inputs including RAS and RAF oncoproteins, allowing for coordinated inhibition of aberrant signaling with a single agent.
Preclinical characterization of this compound has demonstrated robust antitumor activity across diverse cancer models, including melanoma, colorectal cancer, multiple myeloma, and acute myeloid leukemia. In vitro studies have consistently shown that this compound effectively suppresses phosphorylation of ERK1/2 (the direct substrates of MEK1/2) at nanomolar concentrations, leading to G1 cell cycle arrest, apoptosis induction, and reduced cellular proliferation. In vivo studies using human tumor xenograft models have further confirmed these findings, with this compound administration resulting in significant tumor growth inhibition and regression in sensitive models. Despite this promising preclinical activity, clinical development of this compound as a single agent has been limited, with phase I trials demonstrating a manageable safety profile but only modest antitumor efficacy in patients with advanced solid tumors. This dichotomy between robust preclinical activity and limited clinical efficacy highlights the importance of developing rational combination strategies to overcome inherent and acquired resistance mechanisms, which form the focus of these application notes.
Table 1: this compound Combination Therapies with Demonstrated Efficacy
| Combination Partner | Cancer Model | Key Findings | Proposed Mechanism | Synergy Assessment |
|---|---|---|---|---|
| Proteasome inhibitor (Bortezomib) | Multiple myeloma cell lines (H929) | Enhanced reduction in surviving fraction; synergy at higher inhibition levels (>70%) | Simultaneous disruption of protein degradation and MAPK signaling | CI <1 at high effect levels [1] |
| PI3Kα inhibitor (BYL719) | Multiple myeloma cell lines (H929) | Decreased surviving fraction across all combinations tested | Concurrent blockade of MAPK and PI3K survival pathways | Synergistic at all combinations (CI <1) [1] |
| Topoisomerase II inhibitor (Voreloxin) | HL60 myeloid leukemia cells | Enhanced apoptosis with ROS generation and AIF nuclear translocation | DNA damage induction combined with MAPK pathway inhibition | Significant increase in apoptotic rate [2] |
| Aurora A kinase inhibitor (Alisertib) | Colorectal cancer cell lines | Variable responses; enhanced in KRAS/PIK3CA double mutants | G2/M delay facilitation with MAPK pathway inhibition | Synergy in specific genetic contexts [3] |
| CXCR4 inhibitor (AMD3100) | Multiple myeloma co-culture models | Overcame BMSC-induced drug resistance | Disruption of protective tumor microenvironment interactions | Restored sensitivity in stromal co-cultures [1] |
The combination of this compound with bortezomib represents a promising approach for multiple myeloma treatment. In vitro studies demonstrated that this combination enhanced reduction of viable cells compared to either agent alone, with synergistic effects observed particularly at higher levels of inhibition (>70%). The mechanistic basis for this synergy involves simultaneous disruption of the proteasome-mediated protein degradation system and the MAPK signaling pathway, creating dual stress on cancer cell homeostasis. Similarly, the combination with BYL719, a PI3Kα-specific inhibitor, resulted in broad-spectrum synergy across all concentration combinations tested, highlighting the therapeutic potential of co-targeting these frequently interconnected signaling pathways.
In myeloid leukemia models, this compound demonstrated significant combinatorial activity with voreloxin, a first-in-class quinolone-based topoisomerase II inhibitor. This combination resulted in enhanced apoptotic cell death associated with reactive oxygen species (ROS) generation and nuclear translocation of apoptosis-inducing factor (AIF), indicating engagement of both caspase-dependent and independent cell death pathways. Notably, while this compound alone at 5μM only modestly reduced MAPK activity without significant effects on viability or apoptosis, sequential treatment with voreloxin resulted in substantial enhancement of antitumor activity, suggesting that MEK inhibition primes leukemia cells for topoisomerase inhibitor-mediated cytotoxicity.
Table 2: this compound Combinations to Overcome Microenvironment-Mediated Resistance
| Resistance Context | Combination Approach | Experimental Model | Outcome | Key Mechanistic Insights |
|---|---|---|---|---|
| Bone marrow stromal co-culture | AMD3100 (CXCR4 inhibitor) | Multiple myeloma/BMSC co-culture | Overcame stromal-mediated resistance | Disrupted protective MM-stromal interactions [1] |
| 3D tissue engineering bone marrow model | AMD3100 (CXCR4 inhibitor) | 3DTEBM with MM and stromal cells | Reversed profound 3D microenvironment resistance | Overcame adhesion-mediated drug resistance [1] |
| Hypoxic microenvironment | Not specifically tested | Hypoxic vs. normoxic MM cultures | Hypoxia induced resistance at higher drug concentrations | Suggested combination with hypoxia-targeting agents [1] |
| PI3K/AKT pathway activation | PI3K inhibitors (e.g., BYL719) | Multiple myeloma and colorectal cancer models | Enhanced efficacy across multiple models | Counteracted compensatory PI3K pathway activation [1] [4] |
The bone marrow microenvironment represents a significant barrier to the efficacy of MEK inhibitors in hematological malignancies. Studies in multiple myeloma models demonstrated that co-culture with bone marrow stromal cells (BMSCs) markedly reduced sensitivity to this compound, with the most profound resistance observed in 3D tissue engineering bone marrow (3DTEBM) models that more accurately recapitulate the physiological microenvironment. In these sophisticated models, this compound alone achieved only 10-15% killing of multiple myeloma cells even at concentrations of 2.5-5μM, highlighting the critical role of microenvironment-mediated protection.
To overcome this resistance, researchers successfully combined this compound with AMD3100, a CXCR4 chemokine receptor antagonist that disrupts the interaction between multiple myeloma cells and the bone marrow niche. While AMD3100 alone showed minimal effect on myeloma cell survival, the combination with this compound effectively reversed stromal-mediated resistance in co-culture conditions. This approach demonstrates the importance of targeting both intrinsic tumor cell signaling and extrinsic microenvironmental protection mechanisms for optimal therapeutic efficacy.
Similarly, hypoxic conditions within the tumor microenvironment have been shown to induce resistance to this compound. In multiple myeloma models, hypoxia reduced the killing efficacy of this compound, particularly at higher concentrations (45% and 70% killing at 2 and 4μM respectively, compared to 60% and 90% in normoxia). These findings suggest that combination approaches with hypoxia-targeting agents may further enhance the therapeutic potential of this compound in solid tumor and hematological malignancy contexts.
Cell Viability and Proliferation Assessment:
Protocol: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or sulforhodamine B (SRB) assay is recommended for quantifying cell viability and proliferation following this compound treatment alone or in combination. Cells should be plated in tissue culture-treated 96-well plates at densities optimized for linear growth throughout the assay period (typically 72-96 hours). This compound is typically tested across a concentration range of 1 nM to 10 μM, with combination agents tested at clinically relevant concentrations based on their individual efficacy profiles. Following drug exposure, MTT reagent (0.5 mg/mL final concentration) is added to each well and incubated for 2-4 hours at 37°C to allow formazan crystal formation. The crystals are then solubilized with DMSO or acidified isopropanol, and absorbance measured at 570 nm with a reference wavelength of 630 nm. Each experimental condition should include a minimum of three technical replicates with at least three biological replicates to ensure statistical robustness.
Data Analysis: IC₅₀ values should be calculated using four-parameter logistic nonlinear regression analysis. For combination studies, the Chou-Talalay method implemented in software such as CompuSyn is recommended for calculating combination indices (CI), where CI < 1 indicates synergy, CI = 1 additivity, and CI > 1 antagonism. Additionally, statistical analysis should include two-way ANOVA with post-hoc testing to compare combination effects against single-agent treatments at corresponding concentrations.
Apoptosis Analysis:
Protocol: For assessment of apoptotic cell death, the Annexin V/Propidium Iodide (PI) staining protocol followed by flow cytometric analysis is recommended. Cells should be treated with this compound and combination agents for 24-48 hours, then collected and washed twice with cold PBS. Subsequently, cells are resuspended in 1X binding buffer at a concentration of 1×10⁶ cells/mL, and 100 μL of cell suspension is transferred to a flow cytometry tube. Add 5 μL of Annexin V-FITC and 5 μL of PI (or 7-AAD as an alternative viability dye), incubate for 15 minutes at room temperature in the dark, then add 400 μL of 1X binding buffer before analysis by flow cytometry within 1 hour. Include unstained controls, single-stained controls for compensation, and appropriate positive controls (e.g., staurosporine-treated cells).
Gating Strategy: Acquire a minimum of 10,000 events per sample. The analysis should distinguish four populations: viable cells (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic/damaged cells (Annexin V⁻/PI⁺). The percentage of early and late apoptotic cells should be combined for total apoptosis quantification. For additional confirmation of apoptosis mechanism, immunoblotting for cleavage of caspase-3 and poly(ADP-ribose) polymerase (PARP) is recommended.
Patient-Derived Xenograft (PDX) Models:
Protocol: For in vivo evaluation of this compound combinations, implement patient-derived xenograft models in immunocompromised mice (e.g., NSG or nude mice). Once tumors reach approximately 100-150 mm³, randomize animals into treatment groups (typically n=6-8 per group). Administer this compound via oral gavage once daily at doses ranging from 5-16 mg/kg (based on established maximum tolerated dose in murine models) for 21 consecutive days per 28-day cycle. Combination agents should be administered according to their established schedules and routes. Monitor tumor dimensions 2-3 times weekly using digital calipers, with tumor volume calculated as (length × width²)/2. Body weights should be recorded at least twice weekly to monitor treatment-related toxicity.
Endpoint Analysis: The primary endpoint should be tumor growth inhibition index (TGII), calculated as (ΔT/ΔC)×100, where ΔT and ΔC represent the change in median tumor volume of treated and control groups, respectively. TGII ≤ 20% is typically classified as sensitive/responsive, while TGII > 20% is considered resistant. Additional endpoints may include objective response rate, time to tumor doubling, and overall survival improvement. For biomarker analysis, collect tumor tissues at predetermined timepoints (e.g., 2-6 hours after final dose for pharmacodynamic studies) for subsequent analysis of pERK inhibition and pathway modulation.
Pharmacodynamic Assessment:
Figure 1: Molecular Mechanisms of this compound and Rational Combination Strategies
The RAS/RAF/MEK/ERK pathway is a central signaling cascade frequently dysregulated in human cancers, with activating mutations in upstream components (RAS, RAF) occurring in approximately 30% of all malignancies. This compound exerts its antitumor effects through allosteric inhibition of MEK1/2, the dual-specificity kinases that represent the convergence point for multiple upstream signals. MEK1/2 have remarkably restricted substrate specificity, primarily phosphorylating and activating ERK1/2, which in turn regulates over 160 downstream cytosolic and nuclear targets involved in cell cycle progression, survival, and metabolic adaptation.
The molecular workflow illustrates how this compound selectively binds to MEK, preventing its activation of ERK and subsequent transcription of genes driving proliferation and survival. Rational combination strategies target complementary pathways, such as parallel survival signaling through PI3K/AKT (targeted by BYL719), protein homeostasis (targeted by bortezomib), and DNA integrity (targeted by voreloxin). Additionally, the diagram highlights how microenvironment-directed agents like AMD3100 function indirectly by disrupting tumor-stromal interactions that activate these signaling pathways, rather than through direct inhibition of the cascade itself.
Figure 2: Experimental Decision Workflow for this compound Combination Studies
The experimental workflow for designing this compound combination studies involves multiple critical decision points that significantly impact study outcomes. Initial model system selection should be guided by the research question, with 2D monocultures appropriate for initial mechanism studies, while 3D culture systems and co-culture models provide more physiologically relevant contexts for evaluating microenvironmental influences. Genetic profiling of models is essential, as BRAF/KRAS/NRAS mutant and PIK3CA wild-type status consistently predicts enhanced sensitivity to this compound across multiple cancer types.
For combination partner selection, the workflow highlights three primary strategic approaches: (1) Pathway-targeted combinations that simultaneously inhibit complementary signaling networks (e.g., PI3K inhibitors); (2) Microenvironment-targeted agents that disrupt protective niche interactions (e.g., CXCR4 inhibitors); and (3) Conventional chemotherapeutic agents that directly damage cellular components (e.g., topoisomerase inhibitors). Each approach addresses distinct resistance mechanisms and should be selected based on the specific experimental context and clinical translation goals.
Finally, comprehensive resistance mechanism assessment should be incorporated into all combination studies, with particular attention to pathway reactivation, adaptive resistance mechanisms, and microenvironment-mediated protection. Endpoint analysis should include both standard efficacy measures (viability, apoptosis, in vivo TGII) and sophisticated pathway modulation assessments to fully characterize combination effects and inform future clinical development.
Stromal Co-culture Resistance Models:
3D Tissue Engineering Bone Marrow (3DTEBM) Models:
Hypoxia-Induced Resistance Models:
Biomarker Development:
Dosing Schedule Optimization:
Toxicity Management:
This compound represents a promising investigational MEK inhibitor with demonstrated preclinical activity across diverse malignancy types, particularly in models with activating mutations in the MAPK pathway. The combination strategies outlined in these application notes provide a rational framework for enhancing therapeutic efficacy and overcoming resistance mechanisms. The comprehensive protocols and technical considerations detailed herein are designed to support researchers in developing robust preclinical studies of this compound combinations, with the ultimate goal of informing clinical translation. As the field of targeted therapy combinations continues to evolve, these foundational principles and methodologies will facilitate the systematic evaluation of this compound within increasingly sophisticated therapeutic contexts.
This compound is a potent, selective, allosteric inhibitor of MEK1/2 (mitogen-activated protein kinase kinase), a key component of the RAS-RAF-MEK-ERK signaling pathway [1] [2]. This pathway is frequently dysregulated in human cancers and regulates essential cellular processes including proliferation, survival, differentiation, and apoptosis [2] [3]. As an investigational agent, this compound has demonstrated antitumor activity in preclinical models across various cancer types, including melanoma, colorectal cancer, and multiple myeloma [1] [4] [3].
The primary mechanism of this compound involves allosteric inhibition of MEK1/2, preventing the phosphorylation and activation of its downstream effectors, ERK1/2 (Extracellular Signal-Regulated Kinase 1/2) [5]. Consequently, the measurement of phosphorylated ERK (pERK) levels serves as a direct and robust pharmacodynamic biomarker for this compound target engagement and pathway modulation [1] [2]. This application note details the methodologies for quantifying pERK to assess this compound activity in both clinical and preclinical drug development settings.
The MAPK/ERK pathway is a critical signaling cascade that transmits signals from cell surface receptors to nuclear transcription factors. The core signal transduction cascade elicits regulation of numerous cellular processes including adhesion, migration, apoptosis, differentiation, and metabolism [6]. MEK1/2 catalyze the phosphorylation of ERK1/2 at Tyr204 and Thr202 [6]. In response, ERK phosphorylates hundreds of cytoplasmic and nuclear substrates [7].
This compound acts as a highly selective, non-ATP competitive allosteric inhibitor of MEK1/2 with an IC₅₀ of 3.2 nM in cell-free assays [5]. It exhibits potent cellular activity with an EC₅₀ of 1.9 nM against ERK phosphorylation in cells [5]. This inhibition prevents the downstream signaling events that drive tumor growth and survival, making pERK an ideal biomarker for monitoring this compound pharmacological activity [1] [2] [3].
The following diagram illustrates the signaling pathway and mechanism of this compound:
Multiple technology platforms are available for detecting and quantifying ERK phosphorylation. The table below summarizes the key characteristics of the most commonly used methods:
| Assay Technology | Principle | Throughput | Key Features | Best Suited For |
|---|---|---|---|---|
| AlphaScreen SureFire [7] [8] | Bead-based proximity assay | High (384-/1536-well) | Homogeneous, no-wash, one-day protocol | High-throughput screening, clinical PD studies |
| HTRF [6] | Time-Resolved FRET | High (384-/1536-well) | Homogeneous, no-wash, simple mix-and-read | High-throughput screening, routine pathway analysis |
| Western Blot [7] [4] | Gel electrophoresis & immunodetection | Low | Semi-quantitative, provides molecular weight information | Target validation, mechanistic studies |
| ELISA [7] | Enzyme-linked immunosorbent assay | Medium | Quantitative, requires wash steps | Lower throughput quantitative analysis |
| Meso-Scale Discovery [7] | Electrochemiluminescence | Medium to High | Multiplexing capability, broad dynamic range | Multiplexed phosphorylation analysis |
The AlphaScreen SureFire and HTRF platforms are particularly suited for pharmacodynamic monitoring in clinical trials and high-throughput preclinical testing due to their excellent sensitivity, reproducibility, and suitability for automation [7] [8] [6].
The AlphaScreen SureFire protocol is a robust method for quantifying pERK levels in cell lysates, ideal for assessing this compound activity [7] [8].
Key Reagents and Equipment:
Critical Optimization Parameters:
The following tables consolidate key quantitative findings from preclinical and clinical studies of this compound, demonstrating its effect on ERK phosphorylation and correlation with biological activity.
Table 1: Preclinical Activity of this compound in Various Cancer Models
| Cancer Type | Model System | Exposure | pERK Inhibition | Functional Outcome | Source |
|---|---|---|---|---|---|
| Multiple Myeloma | MM cell lines (H929, U266) | 2-5 μM, 48 hrs | Potent suppression of pERK1/2 | Reduced proliferation (IC₅₀ 2-5 μM); ↑G0/G1 arrest; ↑apoptosis | [4] |
| Colorectal Cancer | 54 CRC cell lines | Varying concentrations, 72 hrs | Not measured directly | 77% (42/54) sensitive; association with KRAS/NRAS/BRAF mutation (p=0.03) | [3] |
| Cutaneous Melanoma | A375 cell line | 72 hrs | Not measured directly | Cytotoxicity (EC₅₀=0.0031μM) | [5] |
| Cardiomyocyte Hypertrophy | H9c2 cells | Pre-treatment with this compound | Inhibited NE-induced ERK1/2 & ERKThr188 phosphorylation | Attenuated cardiomyocyte hypertrophy | [9] |
Table 2: Clinical Pharmacodynamic Findings from Phase I Trial of this compound
| Parameter | Finding | Clinical Relevance | | :--- | :--- | :--- | | Target Population | Patients with advanced solid tumors (N=51); including uveal melanoma (24%), colon cancer (22%), cutaneous melanoma (10%) | Demonstrated applicability across multiple tumor types | [1] [2] | | Dosing Regimen | Oral, once daily on days 1-21 of 28-day cycles | Pharmacodynamic effect was sustained throughout the dosing period | [1] [2] | | pERK Inhibition in PBMCs | Maximum inhibition of 46-97% on day 21 at doses ≥8.4 mg | Provides direct evidence of target engagement in clinical setting | [1] [2] | | Maximum Tolerated Dose (MTD) | 16 mg | Establishes the recommended dose for future studies based on tolerability and PD effect | [1] [2] | | Antitumor Activity | 2 partial responses among 41 evaluable patients (5%, both with cutaneous melanoma) | Limited single-agent activity despite robust pathway inhibition | [1] [2] |
For clinical trials, monitoring pERK inhibition in peripheral blood mononuclear cells (PBMCs) provides a accessible surrogate tissue for assessing this compound pharmacodynamic effects [1] [2].
Measurement of ERK phosphorylation provides a validated, specific, and quantitative pharmacodynamic biomarker for assessing this compound target engagement and biological activity. The AlphaScreen SureFire and HTRF platforms offer robust, high-throughput methods suitable for both preclinical optimization and clinical trial monitoring. The established protocol of detecting pERK inhibition in PBMCs has been successfully implemented in phase I clinical trials, demonstrating 46-97% pathway inhibition at tolerable doses [1] [2].
While this compound treatment achieved significant pathway suppression, the limited single-agent antitumor activity observed clinically [1] [3] highlights the importance of using these pharmacodynamic assays to guide rational combination strategies. Future applications of these protocols should focus on identifying patient populations most likely to benefit from MEK inhibition and developing effective combination therapies to overcome inherent and acquired resistance mechanisms.
TAK-733 is a potent, selective, allosteric inhibitor of MEK1/2. It targets the MAPK signaling pathway, a key regulator of cell proliferation, survival, and differentiation. Inhibition of MEK by this compound leads to decreased phosphorylation of its downstream effectors, ERK1/2, resulting in cell cycle arrest, primarily in the G0/G1 phase. This document provides a detailed protocol for analyzing the effects of this compound on the cell cycle using flow cytometry.
This compound acts as an allosteric inhibitor of MEK1/2, leading to the suppression of the MAPK signaling pathway. The subsequent reduction in phosphorylated ERK (pERK) disrupts the transcription of genes crucial for cell cycle progression, such as cyclins, resulting in a blockade at the G1 to S phase transition.
Below is a signaling pathway diagram that illustrates the mechanism of this compound and its downstream effects on the cell cycle.
Diagram 1: this compound mechanism of action and induction of G0/G1 cell cycle arrest.
The following table summarizes quantitative data on this compound's effects from published studies.
Table 1: Summary of this compound Effects on Various Cell Lines
| Cell Line / Type | Disease Context | This compound Treatment Duration | IC₅₀ (Proliferation) | Key Cell Cycle Effect (Flow Cytometry) | Associated Molecular Changes (Western Blot) | Citation |
|---|---|---|---|---|---|---|
| H929 | Multiple Myeloma | 48 hours | 2 - 5 µM | ↑ % of cells in G0/G1 phase; ↓ S and G2/M phases | ↓ pERK, pS6R, pGSK3; ↓ Cyclin E, pRb | [1] |
| U266 | Multiple Myeloma | 48 hours | 2 - 5 µM | ↑ % of cells in G0/G1 phase; ↓ S and G2/M phases | ↓ pERK, pS6R, pGSK3; ↓ Cyclin E, pRb | [1] |
| Cutaneous Melanoma (Multiple Lines) | Melanoma (BRAF V600E mutant) | 72 hours | < 1 nM (Highly Sensitive) | G1 arrest observed in both sensitive and resistant lines. | ↓ pERK (dose-dependent); Feedback ↑ pMEK in NRAS mutant lines. | [2] |
| Cutaneous Melanoma (Multiple Lines) | Melanoma (NRAS Q61 mutant) | 72 hours | < 10 nM (Sensitive) | G1 arrest observed in both sensitive and resistant lines. | ↓ pERK (dose-dependent); Feedback ↑ pMEK. | [2] |
| Uveal Melanoma (Multiple Lines) | Melanoma (GNAQ/GNA11 mutant) | 72 hours | < 10 nM (Sensitive) | G1 arrest | ↓ pERK (dose-dependent) | [2] |
| Human vSMCs (Primary Aortic) | Restenosis (Ang II-induced) | 24 hours | N/A (Anti-proliferative) | G0/G1 phase arrest (No apoptosis induced) | ↓ pERK | [3] |
This protocol is adapted from multiple studies investigating this compound [1] [3] [2].
A. Cell Seeding and Drug Treatment
B. Cell Harvesting and Fixation
C. Staining and Flow Cytometry Analysis
D. Data Analysis
The experimental workflow for this protocol is outlined below.
Diagram 2: Experimental workflow for this compound cell cycle analysis.
Flow cytometric cell cycle analysis is a robust and standard method for quantifying the anti-proliferative effects of the MEK inhibitor this compound. The protocol detailed here, consistently applied across peer-reviewed studies, demonstrates that this compound induces a clear G0/G1 phase arrest across a spectrum of hematological and solid tumor models. Researchers are encouraged to adapt the drug concentration and timing based on their specific cell system and to integrate this analysis with complementary molecular and functional assays to build a comprehensive understanding of this compound's mechanism of action.
The following detailed protocol is adapted from a preclinical study that evaluated TAK-733 efficacy in a human lung cancer xenograft model in nude rats [1]. The core principle is that effective MEK inhibition rapidly reduces tumor glycolytic activity, which can be detected as a decrease in 18F-FDG uptake before changes in tumor size are apparent.
The diagram below illustrates the key stages of the 18F-FDG-PET imaging protocol for assessing this compound response.
Animal Preparation:
Dosing Regimen:
PET Imaging Acquisition:
Image Reconstruction and Analysis:
SUVmean = [Mean Radioactivity in Tumor (μCi/g) × Body Weight (g)] / Injected Dose (decay-corrected μCi)Conventional Tumor Measurement (For Correlation):
This protocol enables the quantification of both metabolic and morphological responses. The tables below summarize typical results from the foundational study [1].
Table 1: Dose-Dependent Efficacy of this compound in A549 Xenografts (Day 14)
| Dose Group (mg/kg/day) | Tumor Growth Inhibition (T/C %) | Reduction in SUVmean vs. Baseline & Control |
|---|---|---|
| 10 mg/kg | 31% (Significant inhibition from Day 11) | Statistically significant (P < 0.05) reduction observed as early as Day 2 and sustained through Day 14. |
| 3 mg/kg | Data available in study [1] | SUVmean gradually increased over time. |
| 1 mg/kg | Data available in study [1] | SUVmean gradually increased over time. |
| Vehicle (0 mg/kg) | 0% (Control baseline) | No significant reduction in SUVmean. |
Table 2: Key Quantitative Imaging Metrics
| Metric | Formula/Purpose | Significance in this compound Assay |
|---|---|---|
| SUVmean | (Mean Tumor Radioactivity μCi/g × Body Weight g) / Injected Dose μCi |
Primary endpoint for metabolic response. A significant, sustained decrease indicates early drug efficacy. |
| T/C Value | (Median Tumor Weight of Treated Group / Median Tumor Weight of Control Group) × 100% |
Primary endpoint for traditional antitumor activity. A lower T/C % indicates greater inhibition. |
This compound is a potent, selective, allosteric inhibitor of MEK1/2 kinases, which are central components of the RAS-RAF-MEK-ERK (MAPK) signaling pathway [3] [2] [4]. This pathway is frequently dysregulated in cancer, driving tumor growth and survival.
The following diagram illustrates the signaling pathway targeted by this compound and the logical basis for using 18F-FDG-PET as a biomarker.
The assay is based on the principle that effective MEK inhibition by this compound suppresses downstream signaling, leading to reduced tumor cell proliferation and metabolic activity. This decrease in glucose metabolism is directly measured as a reduction in 18F-FDG uptake on PET scans [1].
The 18F-FDG-PET imaging protocol provides a robust and quantitative method for the non-invasive assessment of this compound's pharmacodynamic effects in preclinical models. It enables early detection of drug efficacy, often before significant changes in tumor volume occur, and can be a valuable tool for guiding dose selection in early-stage drug development.
The table below summarizes key characteristics of this compound identified in the search results [1] [2].
| Parameter | Description |
|---|---|
| Target | MEK (allosteric site inhibitor) [1] |
| IC50 (Enzymatic) | 3.2 nM (against constitutively active MEK) [1] |
| EC50 (Cellular) | 1.9 nM (against ERK phosphorylation in A375 cells) [1] |
| Selectivity | Highly selective; no significant inhibition of other kinases, receptors, or ion channels at concentrations up to 10 μM [1] |
| Reported Sensitivity | Glioma cells with high CLIC1 expression showed increased sensitivity in computational drug screening analysis [2] |
| Research Use | For research use only [1] |
A foundational protocol for creating a 3DTEBM model from multiple myeloma (MM) patient samples was detailed in a 2016 study. This model is designed to incorporate different bone marrow components and recreate the 3D niche [3].
Key Components and Scaffold Formation [3]:
Key Advantages of 3DTEBM over 2D Cultures [3]:
Commercial adaptations of this technology are available, such as Crown Bioscience's 3D Bone Marrow Niche (BMN) platform for high-throughput drug screening in hematological malignancies [4].
The following diagram integrates the gathered information into a logical workflow for applying this compound in a 3DTEBM model.
To create a detailed and robust protocol for your application notes, you may need to investigate the following aspects further:
This compound is a potent and selective allosteric inhibitor of MEK (mitogen-activated protein kinase kinase), a key component in the RAF-MEK-ERK signaling pathway that regulates fundamental cellular processes including proliferation, differentiation, and survival. This pathway is frequently dysregulated in various cancers, making MEK an attractive therapeutic target. This compound has demonstrated significant anti-tumor activity across a broad spectrum of cancer cell lines and in vivo models, showing particular promise in hematological malignancies like multiple myeloma. The compound acts by binding to the allosteric site of MEK, effectively inhibiting its kinase activity and preventing phosphorylation of its unique substrates ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2). This inhibition leads to suppression of downstream signaling cascades that drive oncogenic processes, ultimately resulting in cell cycle arrest, reduced proliferation, and induction of apoptosis in susceptible cancer cells [1].
The RAS-RAF-MEK-ERK pathway is particularly relevant in multiple myeloma, where mutations in RAS family genes occur in approximately 20-40% of cases, leading to constitutive pathway activation that drives disease progression. Research has demonstrated that this compound effectively suppresses phosphorylated ERK (pERK) levels in multiple myeloma cell lines, establishing it as a valuable tool for studying MEK-ERK signaling and its therapeutic targeting. Beyond its direct anti-proliferative effects, this compound has shown synergistic activity when combined with other targeted therapies such as proteasome inhibitors (bortezomib) and PI3K-alpha inhibitors (BYL719), enhancing its potential clinical utility in combination treatment regimens [1].
Table 1: this compound Treatment Parameters and Outcomes in Multiple Myeloma Cell Lines
| Parameter | Experimental Values | Conditions | Assessment Method |
|---|---|---|---|
| Proliferation IC50 | 2-5 μM | 48-hour treatment | MTT assay |
| pERK Suppression | Significant reduction | 2-5 μM concentration range | Immunoblotting |
| Cell Cycle Effects | Increased G0/G1 phase | 48-hour treatment | Flow cytometry |
| Apoptosis Induction | Significant increase in early/late apoptosis | 48-hour treatment | Annexin V/PI staining |
| Synergy with Bortezomib | Synergistic at >70% inhibition | Combination treatment | CompuSyn analysis |
| Synergy with BYL719 | Synergistic at all combinations tested | Combination treatment | CompuSyn analysis |
Research findings have demonstrated that this compound exhibits potent anti-myeloma activity through multiple mechanisms. In addition to the parameters summarized in Table 1, studies have shown that this compound treatment leads to downstream signaling alterations beyond pERK suppression, including reduced expression of pS6R and pGSK3, proteins involved in survival and proliferation pathways. The anti-proliferative effect of this compound is selective for malignant cells, as demonstrated by its lack of effect on peripheral blood mononuclear cells from healthy donors at concentrations effective against myeloma cells. Cell cycle analysis revealed that this compound treatment increases the percentage of cells in G0/G1 phase while decreasing populations in S and G2/M phases, consistent with G1 cell cycle arrest. This was further confirmed by reduced expression of cell cycle regulatory proteins including pRb and Cyclin E. Apoptosis induction by this compound was demonstrated through increased Annexin V staining and confirmed by immunoblotting showing caspase-3 and PARP cleavage, established markers of apoptotic cell death [1].
Investigations utilizing more physiologically relevant culture systems have revealed important considerations for this compound application. When tested in 3D tissue engineering bone marrow (3DTEBM) models that better recapitulate the tumor microenvironment, this compound efficacy was significantly reduced compared to conventional 2D cultures. In co-culture systems with bone marrow stromal cells (BMSCs), MM cells developed profound resistance to this compound, with only 10-15% cell killing observed at concentrations of 2.5-5 μM. This microenvironment-induced resistance was effectively overcome by combining this compound with AMD3100, a CXCR4 inhibitor that disrupts MM-stromal cell interactions. Additionally, hypoxic conditions similar to those found in the bone marrow niche were shown to induce resistance to this compound, with approximately 20% reduction in killing efficacy observed at higher concentrations (2-4 μM) under hypoxia compared to normoxic conditions [1].
Cell Culture and Treatment: Culture multiple myeloma cell lines (e.g., H929, U266) in appropriate media. Treat cells with this compound at concentrations ranging from 1-10 μM for time courses typically between 2-48 hours. Include DMSO-only treated cells as negative controls. For combination studies, co-treat with relevant therapeutic agents such as bortezomib (5-20 nM) or BYL719 (1-5 μM) [1].
Protein Extraction: Following treatment, lyse cells in cold RIPA buffer (25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with fresh protease and phosphatase inhibitors. Incubate lysates on ice for 15 minutes followed by brief sonication (15 seconds on ice). Clarify lysates by centrifugation at 20,000 × g for 20 minutes at 4°C. Transfer supernatant to fresh tubes and determine protein concentration using Bradford or BCA assay with a standard curve having an R-squared value ≥0.99 to ensure accurate quantification [2].
Sample Preparation: Adjust protein concentrations to 1-2 μg/μl using lysis buffer and distilled water. Add SDS sample buffer to achieve final 1× concentration. Heat samples at 98°C for 2 minutes to denature proteins. Load 15-30 μg of total protein per lane for optimal detection [2].
Gel Preparation: Use 4-12% Bis-Tris gradient gels for optimal separation across a broad molecular weight range. Prepare MES running buffer for proteins between 3.5-160 kDa or MOPS buffer for higher molecular weight proteins. Include 3 μl of molecular weight standard in the first well for reference [2].
Electrophoresis: Load samples and run gels initially at 80 V for 4 minutes to ensure uniform entry of proteins into the gel matrix, then increase to 180 V for approximately 50 minutes or until the dye front reaches the gel bottom. Avoid excessive voltage to prevent "smiley gel" effects caused by uneven heating [2].
Protein Transfer: For standard western blotting, transfer proteins to PVDF membranes at 90-100 V for 1.5 hours using wet transfer systems with glycine/Tris/methanol transfer buffer. For accelerated processing, validated systems like I-Blot fast transfer stacks can be employed with optimized protocols [2].
Membrane Blocking: Following transfer, block membranes in Odyssey Blocking Buffer or 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
Antibody Incubation: Incubate membranes with primary antibodies diluted in blocking buffer overnight at 4°C or for 1 hour at room temperature. Key antibodies include:
Fluorescent Detection: For quantitative fluorescent western blotting (QFWB), incubate with IRDye-labeled secondary antibodies (e.g., Alexa Fluor 680 or 790 conjugates) diluted in blocking buffer with 0.1% Tween-20 for 1 hour at room temperature, protected from light. QFWB provides superior linear detection range compared to chemiluminescent methods, enabling more accurate quantification [2].
Imaging and Analysis: Scan membranes using appropriate imaging systems (e.g., LI-COR Odyssey). Ensure the linear range of detection is maintained by adjusting exposure times to avoid signal saturation. Quantify band intensities using image analysis software, normalizing pERK signals to both total ERK and loading controls to account for potential variations in protein loading and transfer efficiency [2].
The RAF-MEK-ERK signaling cascade illustrated above represents one of the primary pathways regulating cellular proliferation and survival. In multiple myeloma, this pathway is frequently hyperactivated through various mechanisms including RAS mutations (occurring in 20-40% of cases) or upstream signaling activation. This compound exerts its effects through allosteric inhibition of MEK, preventing phosphorylation and activation of its exclusive substrates ERK1/2. This targeted inhibition makes this compound particularly valuable for therapeutic intervention, as blocking MEK activity represents a convergence point for interrupting multiple upstream aberrant signaling events. The downstream consequences of MEK inhibition include cell cycle arrest at G1 phase through modulation of cyclins and phosphorylation of Rb protein, and induction of mitochondrial apoptosis through caspase activation and PARP cleavage [1].
The comprehensive experimental workflow for assessing this compound effects on pERK signaling encompasses multiple critical steps from cell culture to quantitative analysis. Each stage requires careful optimization to ensure reliable and reproducible results. The treatment conditions should include appropriate time courses and concentration ranges to capture both immediate and sustained effects on pathway inhibition. The protein quantification step is particularly crucial for ensuring equal loading across gels, with verification of assay linearity through R-squared values ≥0.99 for standard curves. The implementation of fluorescent detection methods provides significant advantages over traditional chemiluminescence, including broader linear range and capacity for multiplexing, enabling simultaneous detection of phospho-proteins, total proteins, and loading controls on the same membrane. This approach minimizes variability and enhances the reliability of quantitative comparisons between treatment conditions [2].
When interpreting Western blot data from this compound experiments, researchers should expect to observe a dose-dependent reduction in pERK band intensity with minimal effect on total ERK levels. The IC50 for pERK suppression typically occurs at lower concentrations than the IC50 for proliferation (2-5 μM), as signaling inhibition generally precedes and contributes to anti-proliferative effects. Densitometric analysis should demonstrate a significant decrease in the pERK/tERK ratio following this compound treatment, with maximal inhibition typically exceeding 70-80% at higher concentrations (5-10 μM). The timing of pERK suppression is rapid, often detectable within 2-4 hours of treatment, making early time points essential for capturing maximum inhibition kinetics. When assessing combination treatments with other targeted agents, look for enhanced suppression of pERK or more sustained inhibition compared to single-agent treatments, which may underlie observed synergistic effects on cell viability [1].
Table 2: Essential Controls for this compound pERK Western Blot Experiments
| Control Type | Purpose | Recommended Specification |
|---|---|---|
| Positive Control | Verify antibody specificity and procedure | Lysate from serum-stimulated cells or known pERK-positive cell line |
| Loading Control | Normalize for protein loading variations | β-actin, GAPDH, or tubulin (ensure different MW from target) |
| Negative Control | Assess non-specific antibody binding | Untreated cells or DMSO-only treated cells |
| No Primary Antibody Control | Detect secondary antibody non-specificity | Secondary antibody only |
| This compound Specificity Control | Confirm pathway-specific effects | Monitor unrelated phospho-proteins (e.g., pAKT) |
| Total Protein Control | Distinguish phosphorylation from expression changes | Total ERK1/2 antibody |
Implementation of appropriate controls is essential for validating Western blot results and ensuring accurate interpretation of this compound effects. As shown in Table 2, multiple control types address different potential confounding factors. Positive controls confirm that experimental conditions support pERK detection, which is particularly important when establishing the assay or using new antibody lots. Loading controls are indispensable for normalizing protein levels across samples, but must be selected with consideration of molecular weight differences from the target protein to prevent overlapping signals. The inclusion of total ERK controls is crucial for distinguishing reduced phosphorylation from decreased total protein expression. Additionally, monitoring unrelated signaling proteins such as pAKT provides important specificity controls, confirming that this compound effects are selective to the MEK-ERK pathway rather than global effects on cellular phosphorylation [1] [3].
Weak or No pERK Signal: Ensure fresh phosphatase inhibitors are included in lysis buffers to preserve phosphorylation. Verify antibody specificity and appropriate dilution using positive control lysates. Confirm that transfer conditions efficiently transfer proteins of the target size range, and consider using Phos-tag gels for enhanced separation of phosphorylated species if sensitivity issues persist [4].
High Background Signal: Optimize blocking conditions by testing different blocking buffers (BSA, non-fat milk, or commercial blocking buffers). Increase wash stringency by incorporating 0.1% Tween-20 in TBST and extending wash times. Titrate primary and secondary antibody concentrations to find the optimal signal-to-noise ratio, and ensure sufficient washing after antibody incubations [2].
Non-Specific Bands: Verify antibody specificity by comparing patterns in knockout cell lines if available. Pre-absorb antibodies with blocking peptides if non-specific binding is observed. Ensure complete protein denaturation by fresh preparation of sample buffer and adequate heating at 98°C. Consider alternative electrophoresis conditions if protein aggregation or incomplete denaturation is suspected [3].
Inconsistent Results Between Replicates: Standardize cell culture conditions including passage number, confluence at treatment, and serum concentration. Prepare fresh this compound stock solutions to ensure consistent concentration, as freeze-thaw cycles may affect stability. Verify consistent protein quantification across samples by ensuring standard curve R-squared values ≥0.99, and load samples randomly across gels to avoid position effects [2].
Introduction to TAK-733 this compound is a potent, selective, allosteric inhibitor of MEK1/2, which are key kinases in the RAS/RAF/MEK/ERK (MAPK) signaling pathway [1] [2]. This pathway is frequently dysregulated in many cancers, making MEK an attractive therapeutic target [3]. In preclinical studies, this compound has demonstrated broad antitumor activity, including tumor growth suppression and regression, across various human cancer xenograft models [1] [2].
Key Mechanistic and Pharmacodynamic Properties The primary mechanism of this compound is the selective inhibition of MEK1/2, leading to the suppression of downstream ERK phosphorylation (pERK) [1] [4]. This on-target activity has been confirmed in both in vitro and in vivo settings and serves as a key pharmacodynamic biomarker [1] [3].
The diagram below illustrates the signaling pathway targeted by this compound and its cellular consequences.
Formulation, Dosing, and Administration The table below summarizes the standard in vivo formulation and administration protocols for this compound as documented in multiple preclinical studies.
| Parameter | Standard Protocol Details |
|---|---|
| Chemical Formulation | Suspension in 0.5% methylcellulose in sterile water [1] [5]. |
| Preparation Method | Brief vortexing followed by sonication for 10 minutes [1]. |
| Route of Administration | Oral gavage [1] [2]. |
| Dosing Frequency | Once daily [1] [2] [3]. |
| Commonly Used Doses | 10 mg/kg [2] [5] and 25 mg/kg [1]. |
| Typical Treatment Cycle | 21 consecutive days, followed by a 7-day break, in 28-day cycles [3]. |
Efficacy in Preclinical Xenograft Models this compound has shown promising antitumor activity across a diverse range of patient-derived xenograft (PDX) models and cell line-derived xenografts.
| Cancer Type | Model Details | Dosing Regimen | Reported Efficacy | Source |
|---|---|---|---|---|
| Melanoma | 11 patient-derived explants (mixed BRAF/NRAS status) | 10 mg/kg or 25 mg/kg, daily | Activity in 10/11 models; tumor growth inhibition (TGI) ranged from 0-100% [1]. | [1] |
| Colorectal Cancer (CRC) | 20 patient-derived xenografts (PDXs) | 10 mg/kg, daily | 15/20 models sensitive; 9 exhibited tumor regression [6]. | [6] |
| Multiple Solid Tumors | NSCLC, Pancreatic, Breast cancer cell line xenografts | 10 mg/kg, daily | Broad antitumor activity and tumor growth suppression [2]. | [2] |
Detailed Experimental Workflow A typical in vivo efficacy study involves several key stages, from model establishment to data analysis, as outlined below.
Notes on Efficacy and Resistance
The primary objectives of this phase I study were to evaluate the safety profile, determine the DLTs, MTD, and characterize the pharmacokinetics of TAK-733 [1]. The trial followed a modified 3 + 3 design, enrolling patients with advanced non-hematologic malignancies [1] [2].
The tables below summarize the safety, efficacy, and pharmacokinetic data from the clinical study.
Table 1: Safety and Tolerability Profile (All Patients, N=51) [1]
| Adverse Event (AE) | All-Grade, n (%) | Grade ≥3, n (%) |
|---|---|---|
| Dermatitis acneiform | 26 (51%) | Information missing |
| Diarrhea | 15 (29%) | Information missing |
| Increased blood creatine phosphokinase | 10 (20%) | Information missing |
| Any Grade ≥3 AE | 27 (53%) | 27 (53%) |
Table 2: Efficacy Results (Response-Evaluable Patients, n=41) [1]
| Best Overall Response | Number of Patients | | :--- | :--- | | Partial Response (PR) | 2 (5%) | | Stable Disease (SD) | 12 (29%)* | | Progressive Disease | 27 (66%)* | | Note: The values for SD and Progressive Disease are inferred from the total number of evaluable patients and the number with PR. |
Table 3: Pharmacokinetic Parameters [1] [2]
| Parameter | Value |
|---|---|
| Median T~max~ (time to max concentration) | 3 hours |
| Half-life (T~1/2~) | 53 hours |
| Systemic Exposure | Increased less than dose-proportionally from 0.2 mg to 22 mg |
Table 4: Pharmacodynamic Effects (ERK Phosphorylation Inhibition) [1] [2]
| This compound Dose | Maximum Inhibition (E~max~) of pERK in PBMCs |
|---|---|
| ≥ 8.4 mg | 46% to 97% |
| 8.4 mg | Median of 63% |
| 11.8 mg | Median of 78% |
| 16 mg | Median of 92% |
This section details the core methodology used in the clinical trial to determine the MTD [1].
Study Drug Administration
Dose Escalation Design
DLT Evaluation Criteria DLTs were defined as any of the following events occurring during cycle 1 and considered possibly related to this compound [1]:
Pharmacodynamic Assessment
The following diagram illustrates the mechanism of this compound and the structure of the clinical trial.
The RAS-RAF-MEK-ERK pathway represents one of the most frequently dysregulated signaling cascades in human cancer, playing a critical role in controlling cell proliferation, survival, and differentiation. MEK (MAPK kinase) occupies a crucial position in this pathway, serving as a convergence point for multiple upstream signals while having only two known substrates (ERK1/2), making it an attractive therapeutic target. This compound is an investigational, selective, allosteric MEK1/2 inhibitor with an IC50 of 3.2 nM for MEK signaling inhibition. This non-ATP-competitive inhibitor binds adjacent to the ATP-binding site, locking MEK in a catalytically inactive state and preventing the activation of downstream effector proteins and transcription factors. The compound has demonstrated potent anticancer activity in diverse preclinical models including melanoma, colorectal cancer, lung cancer, and multiple myeloma.
The development of robust biomarkers for this compound response is essential for identifying susceptible tumor types, optimizing dosing regimens, and understanding resistance mechanisms. These application notes provide detailed methodologies for assessing biomarkers of this compound activity across various experimental systems, from cellular models to clinical applications. The protocols encompass genomic predictors, pharmacodynamic measurements, and functional response assessments that can be implemented in drug development workflows. By enabling researchers to accurately monitor MEK pathway inhibition and its functional consequences, these standardized approaches facilitate the rational development of this compound and other MEK inhibitors, particularly in appropriate patient populations most likely to derive clinical benefit.
Oncogenic mutations in the MAPK pathway represent the most significant predictors of sensitivity to this compound. Tumors with activating mutations in BRAF, KRAS, or NRAS genes demonstrate enhanced dependence on MEK signaling, making them particularly vulnerable to MEK inhibition. The strongest predictive power emerges from composite molecular signatures that consider both MAPK pathway activation and parallel signaling networks, with BRAF/KRAS/NRAS mutant and PIK3CA wild-type tumors showing the greatest sensitivity. Assessment of these genomic biomarkers should be incorporated early in compound evaluation to guide model selection and interpret response heterogeneity.
Table 1: Genomic Biomarkers of this compound Response in Preclinical Models
| Tumor Type | Genetic Alteration | Response Rate | Key Findings | Reference |
|---|---|---|---|---|
| Colorectal Cancer | KRAS/NRAS mutant + PIK3CA WT | 67% with regression | Median TGII: -6% (tumor regression) | [1] [2] |
| Colorectal Cancer | BRAF mutant + PIK3CA WT | 75% with regression | High rate of tumor regression | [1] |
| Cutaneous Melanoma | BRAF V600E mutant | 58% highly sensitive (IC50 < 1 nM) | 7 of 12 cell lines highly sensitive | [3] |
| Cutaneous Melanoma | NRAS Q61 mutant | 40% sensitive (IC50 < 10 nM) | 4 of 10 cell lines sensitive | [3] |
| Uveal Melanoma | GNAQ/GNA11 mutant | 100% sensitive (IC50 < 10 nM) | All 5 cell lines sensitive, 3 highly sensitive | [3] |
| Multiple Myeloma | RAS mutant (20-40%) | IC50 2-5 μM | Broad sensitivity across cell lines | [4] |
Beyond single-gene mutations, MEK-response gene signatures provide a more comprehensive approach to predicting this compound sensitivity. In KRAS-mutant colorectal cancer models, expression patterns of genes involved in MAPK pathway output, cell cycle regulation, and feedback mechanisms have demonstrated correlation with drug responsiveness. These signatures can be developed through RNA sequencing or targeted gene expression panels performed on baseline tumor samples, with subsequent validation in independent datasets.
Table 2: Experimental Sensitivity of Tumor Models to this compound
| Tumor Model | Experimental System | Dosing Regimen | Efficacy Endpoint | Results | Reference |
|---|---|---|---|---|---|
| A549 NSCLC xenograft | In vivo (nude rats) | 1, 3, 10 mg/kg/day × 14 days | Tumor growth inhibition | 10 mg/kg: 69% inhibition (T/C: 31%) | [5] |
| Colorectal PDX models | In vivo (mice) | Various doses | Tumor growth inhibition index | 15/20 models sensitive, 9 with regression | [1] [2] |
| Multiple Myeloma | In vitro (cell lines) | 2.5-5 μM × 48 hours | Apoptosis induction | Increased early/late apoptosis and cell death | [4] |
| Vascular Smooth Muscle | In vitro (primary cells) | 0.1-1 μM × 24 hours | Proliferation inhibition | Dose-dependent anti-proliferative effects | [6] |
Measurement of phosphorylated ERK (pERK) represents the most direct approach for confirming MEK target engagement and establishing pharmacodynamic relationships. This protocol details the quantification of pERK levels in both preclinical models and clinical specimens, enabling demonstration of pathway modulation and guiding dose selection.
Protocol: pERK Assessment by Western Blot
Clinical Application: In the phase I trial of this compound, this method demonstrated 46-97% inhibition of ERK phosphorylation in peripheral blood mononuclear cells at doses ≥8.4 mg, confirming target engagement [7] [8]. For tumor tissue assessment, paired biopsies collected pre-treatment and at 6-24 hours post-dose provide the most reliable data, though circadian variations in pathway activation should be considered.
18F-fluorodeoxyglucose positron emission tomography (18F-FDG-PET) enables non-invasive assessment of tumor metabolic response to this compound, reflecting downstream consequences of MEK pathway inhibition on glucose metabolism.
Protocol: Small Animal PET Imaging for this compound Studies
Application Notes: In A549 xenograft models, this compound at 10 mg/kg produced a statistically significant reduction in SUVmean by day 2 of treatment, preceding significant changes in tumor volume [5]. This early metabolic response persisted throughout the treatment course, supporting 18F-FDG-PET as a pharmacodynamic biomarker for early assessment of this compound activity. For clinical translation, standardize imaging protocols across institutions and establish baseline SUV metrics for individual patients to enable within-subject comparisons.
Figure 1: Biomarker Relationships in this compound MEK Inhibition - This diagram illustrates the cascade of molecular and functional events following this compound administration, highlighting measurable biomarkers at each level from direct target engagement to ultimate antitumor effects.
MEK inhibition induces G1 cell cycle arrest through mechanisms involving downregulation of cyclins and modulation of retinoblastoma protein phosphorylation. This protocol details the assessment of cell cycle distribution by flow cytometry following this compound treatment.
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
Application Notes: In melanoma cell lines, this compound treatment induced dose-dependent G1 arrest regardless of BRAF or NRAS mutation status or overall sensitivity to the compound [3]. The magnitude of G1 arrest may not directly correlate with overall sensitivity, as resistant cells may eventually bypass this arrest through adaptive mechanisms. Concurrent assessment of apoptosis helps distinguish cytostatic versus cytotoxic responses.
Induction of apoptosis represents a key mechanism of this compound-mediated antitumor activity, particularly in sensitive models. This protocol details quantification of apoptotic cells using Annexin V/propidium iodide staining.
Protocol: Annexin V/Propidium Iodide Apoptosis Assay
Application Notes: In multiple myeloma cell lines, this compound treatment significantly increased early and late apoptosis in a dose-dependent manner, accompanied by caspase-3 and PARP cleavage [4]. For comprehensive assessment, combine flow cytometry with Western blot analysis of apoptotic markers including cleaved caspase-3, cleaved PARP, and Bcl-2 family proteins.
Comprehensive signaling analysis reveals both intended on-target effects and compensatory mechanisms that may influence this compound sensitivity. This protocol extends beyond pERK to assess multiple pathway components.
Protocol: Multiplex Signaling Analysis
Application Notes: this compound treatment consistently decreases pERK across sensitive and resistant models, but compensatory AKT activation may emerge in resistant cells [1] [3]. Additionally, monitor pMEK levels, which frequently increase following MEK inhibition due to loss of negative feedback, particularly in NRAS mutant and GNAQ mutant models [3].
Figure 2: Experimental Workflow for this compound Biomarker Development - This diagram outlines the comprehensive approach to identifying and validating biomarkers of this compound response, integrating multiple experimental methodologies from initial treatment to final biomarker signature development.
The phase I clinical trial of this compound established important clinical biomarkers and safety parameters that should be incorporated into subsequent clinical development. This study employed a once-daily oral dosing regimen on days 1-21 of 28-day cycles, with dose escalation from 0.2 mg to 22 mg.
Protocol: Clinical Pharmacodynamic Assessment
Clinical Findings: The maximum tolerated dose was established at 16 mg once daily, with dose-limiting toxicities including dermatitis acneiform, fatigue, pustular rash, and stomatitis [7] [8]. Common treatment-related adverse events included dermatitis acneiform (51%), diarrhea (29%), and increased blood creatine phosphokinase (20%). Pharmacodynamic analysis demonstrated maximum inhibition of ERK phosphorylation ranging from 46-97% in patients receiving this compound at doses ≥8.4 mg, confirming target engagement [7].
Predictive biomarker assessment should be integrated into clinical trial designs to enrich for patient populations most likely to benefit from this compound treatment.
Protocol: Clinical Biomarker Testing
Clinical Correlation: In the phase I trial, 2 of 41 response-evaluable patients achieved partial responses, both with cutaneous melanoma (one with BRAF L597R mutation) [7]. The overall limited single-agent activity underscores the importance of biomarker-guided patient selection and combination strategies in future clinical development.
Implementation of these biomarker protocols throughout the drug development continuum enables informed decision-making and enhances understanding of this compound's mechanism of action. During preclinical development, prioritize in vivo models based on genomic profiles predictive of sensitivity, particularly BRAF mutant or KRAS/NRAS mutant PIK3CA wild-type models. Incorporate 18F-FDG-PET imaging to assess early metabolic response and establish pharmacokinetic-pharmacodynamic relationships.
In clinical development, implement patient stratification strategies based on tumor mutation status and include baseline and on-treatment biopsies for pharmacodynamic assessment when feasible. The well-characterized safety profile of this compound informs monitoring requirements, with particular attention to dermatologic, ocular, and muscular adverse events. The limited single-agent clinical activity observed in unselected populations [7] highlights the necessity of biomarker-driven approaches for future development of this compound.
Rational combination strategies may enhance the efficacy of this compound and overcome inherent or acquired resistance mechanisms. Preclinical data support several combination approaches:
When exploring combination therapies, implement comprehensive biomarker assessments to identify pharmacodynamic interactions and potential mechanisms of synergistic activity.
The table below summarizes the contexts in which resistance to TAK-733 was observed in preclinical melanoma studies.
| Experimental Model | Observation on Resistance | Proposed or Identified Mechanisms | Citation |
|---|---|---|---|
| Cutaneous melanoma cell lines | A subset of BRAF V600E and NRAS Q61 mutant cell lines were highly resistant (IC50 > 100 nM). | Resistance was not solely due to a failure to inhibit pERK. Suggested involvement of escape pathways and/or alternate signaling nodes (e.g., PI3K-AKT). [1] | |
| Patient-derived melanoma xenografts (PDTX) | 1 out of 11 PDTX models showed no tumor growth inhibition. | pERK was suppressed even in resistant explants, indicating that resistance is driven by non-MAPK pathway survival signals. [2] [3] | |
| BRAF V600E mutant cell line (M233) | Resistant cell line showed initial inhibition of pERK, but signaling was recovered over 48 hours. | Recovery of MAPK signaling over time despite continuous MEK inhibition. No permanent inhibition of pAKT or pS6K. [1] | |
| Chronic administration in a PDTX model | Acquired resistance was induced. | Gene expression analysis suggested involvement of transcriptional reprogramming (specific mechanisms not detailed in available abstract). [2] |
While detailed step-by-step protocols are not provided, the methodologies from key studies can serve as a reference for designing experiments to investigate resistance.
In Vitro Cell Proliferation and Signaling Analysis
In Vivo Efficacy and Pharmacodynamics
Based on the general mechanisms of resistance to targeted therapy in melanoma highlighted in the search results, you could focus your troubleshooting on these areas:
The following diagram maps the primary mechanism of this compound and potential routes to resistance, based on the synthesized literature.
Is this compound a clinically approved drug? No. Based on the search results, this compound is an investigational selective MEK1/2 inhibitor that has only been evaluated in preclinical studies. Its clinical development status for melanoma is unclear from the available information. [2] [1]
Does the mutational status (BRAF, NRAS) predict sensitivity to this compound? Preclinical data is mixed. One study concluded that BRAF V600E and NRAS mutational status did not reliably predict responsiveness in patient-derived xenografts, suggesting other factors influence resistance. [2] [3] However, another study using cell lines found that BRAF V600E mutant lines were more likely to be highly sensitive, though resistant lines existed in all genetic subgroups. [1]
If pERK is successfully suppressed, does that rule out resistance? No. This is a key finding from the literature. Several studies consistently show that pERK can be suppressed even in models that are resistant to the antiproliferative effects of this compound. This is strong evidence that resistance is often mediated by escape pathways independent of MEK/ERK signaling. [2] [1] [3]
Here are answers to common questions about this compound resistance mechanisms:
What is the core mechanism of this compound? this compound is a potent, selective, allosteric inhibitor of MEK1/2. It binds to MEK and inhibits its activity, preventing the phosphorylation and activation of its downstream targets, ERK1/2. This blocks the RAS/RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival in many cancers [1] [2] [3].
How does the bone marrow microenvironment confer resistance to this compound? Physical interaction and soluble factors from Bone Marrow Stromal Cells (BMSCs) can protect cancer cells from this compound. When multiple myeloma cells are co-cultured with BMSCs in a 3D tissue-engineered bone marrow (3DTEBM) model—a more physiologically relevant system—they develop profound resistance to this compound. In one study, this model showed only 10-15% killing of myeloma cells even at this compound concentrations of 2.5-5 μM, which are effective in monocultures [1].
Does hypoxia contribute to resistance? Yes. Culturing multiple myeloma cells under hypoxic conditions, which mimic the low-oxygen bone marrow niche, induces resistance to this compound. For instance, at a 4 μM dose of this compound, cell killing was 90% under normal oxygen (normoxia) but dropped to 70% under low oxygen (hypoxia) [1].
Are there synergistic combinations to overcome this resistance? Yes, preclinical studies suggest several promising combinations:
The tables below summarize key quantitative findings from the literature to guide experimental expectations.
Table 1: Impact of Microenvironment on this compound Efficacy in Multiple Myeloma Models [1]
| Experimental Model | Condition | This compound Concentration | Effect on Cell Survival / Killing |
|---|---|---|---|
| Monoculture (2D) | Standard | 4 μM | ~90% killing |
| Co-culture with BMSCs (2D) | With Stroma | 4 μM | Reduced killing (vs. monoculture) |
| 3D Tissue-Engineered Model | Co-culture with BMSCs | 2.5 μM | ~10% killing |
| 3D Tissue-Engineered Model | Co-culture with BMSCs | 5 μM | ~15% killing |
| Hypoxic Culture | Low Oxygen | 2 μM | ~45% killing |
| Hypoxic Culture | Low Oxygen | 4 μM | ~70% killing |
Table 2: Demonstrated Synergistic Combinations with this compound [1]
| Cancer Type | Combination Partner | Observed Effect |
|---|---|---|
| Multiple Myeloma | Bortezomib (Proteasome Inhibitor) | Synergistic effect at higher inhibition levels |
| Multiple Myeloma | BYL719 (PI3Kα Inhibitor) | Synergistic effect across all tested combinations |
| Multiple Myeloma | AMD3100 (CXCR4 Inhibitor) | Overcame BMSC-induced resistance in co-culture |
Here are detailed methodologies based on the studies that identified the above resistance mechanisms and solutions.
This protocol assesses this compound efficacy in a physiologically relevant model [1].
This protocol tests a strategy to disrupt microenvironment-mediated protection [1].
The following diagrams illustrate the key resistance pathway and a generalized experimental workflow for testing combination therapies.
This compound Resistance and Overcoming Strategy: BMSCs secrete factors that activate pro-survival signaling in cancer cells, leading to this compound resistance. AMD3100 blocks the CXCR4 receptor to disrupt this protective interaction.
General Workflow for Testing this compound Combinations: This flowchart outlines the key steps for evaluating the efficacy of this compound in combination with other agents to overcome resistance.
The search results indicate that while this compound showed robust preclinical activity, its clinical development appears to be on hold. This makes the available preclinical data crucial for understanding MEK inhibitor resistance in general.
The following table summarizes the key characteristics of this adverse event as observed in the pivotal Phase I dose-escalation study:
| Characteristic | Details from Clinical Study |
|---|---|
| Reported Incidence | 51% of patients (26 of 51) experienced drug-related dermatitis acneiform [1]. |
| Nature of Event | Classified as a Dose-Limiting Toxicity (DLT) [1]. |
| Co-occurring DLTs | One patient experienced concurrent DLTs of dermatitis acneiform, fatigue, and pustular rash [1]. |
| Maximum Tolerated Dose (MTD) | The study established the MTD at 16 mg (on a 21-days-on/7-days-off schedule) [1] [2]. |
| Other Common AEs | Diarrhea (29%) and increased blood creatine phosphokinase (20%) were also frequently observed [1]. |
TAK-733 is a selective, allosteric inhibitor of MEK1/2. MEK (Mitogen-Activated Protein Kinase Kinase) is a critical component of the RAS-RAF-MEK-ERK signaling pathway, which regulates cell proliferation, differentiation, and survival [1] [3] [4]. Inhibition of this pathway by this compound disrupts normal cellular functions, which in the skin is believed to lead to inflammation and dysfunction of hair follicles and sebaceous glands, manifesting as the acneiform rash [5].
The diagram below illustrates the hypothesized mechanism and a suggested investigative workflow for confirming the on-target activity of this compound in experimental models, which is crucial for associating the observed toxicity with the drug's mechanism.
Q1: What is the anticipated pharmacodynamic effect that confirms this compound is hitting its target? A1: The primary pharmacodynamic evidence is the sustained inhibition of phosphorylated ERK (pERK). In the clinical study, patients receiving this compound at doses ≥8.4 mg showed a 46-97% maximum inhibition of ERK phosphorylation in peripheral blood mononuclear cells (PBMCs) by day 21 of the treatment cycle [1]. This measurement can serve as a key biomarker in preclinical and clinical studies.
Q2: Was the dermatitis acneiform manageable in the clinical trial? A2: Yes, the overall toxicity profile of this compound was considered generally manageable up to the maximum tolerated dose of 16 mg [1] [2]. However, specific management protocols (e.g., use of topical steroids, antibiotics, or dose modifications) were not detailed in the available search results.
Q3: Did this compound show any antitumor activity in the study? A3: Antitumor activity was limited. Among 41 response-evaluable patients, two partial responses (5%) were observed, both in patients with cutaneous melanoma (one of whom had a BRAF L597R mutation) [1]. This limited activity was a factor in the decision that further clinical investigation is not currently planned [1] [2].
The table below summarizes the essential quantitative data from the phase I, first-in-human study of TAK-733, which is crucial for designing your experiments and establishing baseline parameters [1].
| Parameter | Value / Details | Context / Comments |
|---|---|---|
| Maximum Tolerated Dose (MTD) | 16 mg | Defined as the highest dose where cycle 1 dose-limiting toxicities (DLTs) occurred in 0/3 or 1/6 patients [1]. |
| Tested Dose Range | 0.2 mg to 22 mg | Oral administration, once daily on days 1-21 of a 28-day cycle [1]. |
| Systemic Exposure | Increased less than dose-proportionally | Observed over the 0.2 mg to 22 mg dose range. This indicates nonlinear pharmacokinetics [1]. |
| Median Tmax (Time to Cmax) | 3 hours | The time to reach the maximum plasma concentration after a single dose [1]. |
| Key Drug-Related Adverse Events (AEs) | Dermatitis acneiform (51%), Diarrhea (29%), Increased blood creatine phosphokinase (20%) | Based on the phase I safety profile. Grade ≥3 AEs were reported in 53% of patients [1]. |
| Pharmacodynamic (PD) Effect | 46-97% maximum inhibition of ERK phosphorylation (pERK) in PBMCs | Achieved on day 21 in patients receiving this compound at doses ≥8.4 mg. This confirms the on-target MEK inhibition [1]. |
Here are solutions to common experimental challenges researchers might face with this compound.
FAQ 1: The systemic exposure of this compound in our in vivo models does not increase proportionally with dose. Is this expected? Yes, this is an expected characteristic. The first-in-human clinical study confirmed that this compound's systemic exposure increases less than dose-proportionally over the tested range of 0.2 mg to 22 mg [1]. This nonlinear pharmacokinetic profile should be factored into your dose selection and data interpretation.
FAQ 2: What is a suitable starting dose for in vivo efficacy studies, and how can I confirm target engagement?
FAQ 3: How can we potentially overcome resistance to this compound in our cell models? Research suggests that combination therapies can enhance the efficacy of MEK inhibitors like this compound.
Protocol 1: Assessing this compound Efficacy and Pharmacodynamics in 3D Spheroid Models
This protocol is adapted from a high-throughput screening approach for NRAS-mutant melanoma and can be adapted for other solid tumor types [3].
Protocol 2: Confirming Synergistic Interactions for Combination Therapy
This protocol outlines how to test this compound in combination with other agents, based on methodology used in multiple myeloma research [2].
The following diagrams, created with Graphviz DOT language, illustrate the primary mechanism of action of this compound and a key experimental workflow.
Diagram 1: this compound Inhibits the MAPK Signaling Pathway This diagram shows how this compound specifically targets and inhibits the MEK1/2 kinases within the canonical RAS/RAF/MEK/ERK pathway, preventing the downstream signaling that drives cancer cell proliferation and survival [1] [4] [2].
Diagram 2: 3D Spheroid Drug Screening Workflow This flowchart outlines the key steps in the high-throughput screening protocol used to identify active compounds like this compound in a more physiologically relevant 3D model [3].
The table below summarizes key experimental findings on TAK-733 efficacy and the emergence of resistance from various cancer models.
| Cancer Model / Cell Line | Mutation Status | This compound IC₅₀ / Response | Identified Resistance Mechanism | Citation |
|---|---|---|---|---|
| MPNST (S462 R2 line) | NF1 loss (RASopathy) | Resistant (Induced) | Upregulation of LAMA4/ITGB1/FAK/SRC axis; Reactivation of MAPK signaling [1] | |
| Colorectal Cancer (CRC) PDX Models | BRAF/KRAS/NRAS Mut + PIK3CA WT | Sensitive (Median TGII: -6%) | Not applicable (study on predictors of sensitivity) [2] | |
| Colorectal Cancer (CRC) Cell Lines | KRAS/NRAS Mut + PIK3CA WT | Highly Sensitive (IC₅₀ ≤ 0.03μM) | Not applicable (study on predictors of sensitivity) [2] | |
| Acute Myeloid Leukemia (AML) | Various (e.g., NRAS G12D) | Sensitive (IC₅₀: 0.23μM in THP-1) | Acquired PTEN haploinsufficiency [3] | |
| Rhabdomyosarcoma (RMS559) | FGFR4 V550L | Sensitive to FGFR4 inhibition; response to MEKi unclear | HSP90 dependency; RAS/MAPK and PI3K/AKT as key downstream pathways [4] | |
| Lung Cancer (H460) | KRAS Mut | Resistant (IC₅₀ >10 μM) | ATM loss-of-function confers synthetic lethality with MEKi [5] |
The table below compares the effectiveness of different MEK inhibitors in overcoming specific resistance pathways in this compound resistant models, based on combinatorial studies.
| Resistance Mechanism | MEK Inhibitor Used | Effective Combination Partner | Experimental Outcome | Citation |
|---|---|---|---|---|
| FAK/SRC Upregulation | Trametinib, this compound, Selumetinib | FAK/SRC inhibitors (e.g., Defactinib) | Synergistic effect (Combination Index CI < 0.9); restored growth inhibition and apoptosis [1] | |
| PTEN Loss | AZD6244 (Selumetinib) | Not identified in study | Direct cause of resistance; PTEN deletion alone sufficient to confer resistance [3] | |
| ATM loss-of-function | This compound, Trametinib | None (single-agent effective) | ATM loss creates synthetic lethality; single-agent MEKi becomes effective [5] |
Here are detailed methodologies for key experiments cited in the tables.
1. Generating MEK Inhibitor-Resistant Cell Lines This protocol is adapted from the study on MPNSTs [1].
2. Validating Resistance and Synergy in Combinatorial Studies This methodology is used to test strategies to overcome resistance [1].
3. Confirming Target Engagement and Pathway Reactivation (Western Blot) This is a standard method to confirm on-target drug effect and identify bypass mechanisms [1] [4].
The following diagram illustrates a common resistance mechanism where cancer cells reactivate the MAPK pathway via the FAK/SRC axis, bypassing MEK inhibition.
This diagram shows how extracellular matrix component LAMA4 binding to integrin ITGB1 activates the FAK/SRC signaling cascade. This axis can reactivate the MAPK pathway downstream of the MEK block imposed by this compound, leading to recovered pERK and continued cell proliferation [1].
Q1: Our lab has established a this compound resistant line. What are the first steps to characterize the resistance mechanism?
Q2: The literature suggests multiple resistance pathways. How do I prioritize which one to investigate? Prioritization should be based on your cancer type's known biology and initial data:
Q3: When we combine a MEK inhibitor with a FAK/SRC inhibitor, how do we prove synergy? Simply showing that two drugs together work better than one is not sufficient. You must perform a matrixed combination assay and calculate the Combination Index (CI).
FAQ 1: Is elevated creatine kinase a known effect of this compound? Yes, increased blood creatine phosphokinase (CPK) is a documented side effect of this compound treatment. In the first-in-human phase I clinical trial, it was reported as a common drug-related adverse event (AE), occurring in 20% of patients with advanced solid tumors [1].
FAQ 2: How severe can this elevation be? In the phase I study, grade 3 or higher adverse events were reported in 53% of patients [1]. The study defined dose-limiting toxicities (DLTs) that included specific criteria for CPK elevation: Grade 3 CPK elevation that did not resolve to Grade ≤1 within 3 days, or any Grade 4 CPK elevation, was considered a DLT [1]. This indicates that CK elevation is a significant, dose-related effect that requires careful monitoring.
The following guide is based on the dose-escalation study and general principles for managing similar targeted therapies. The maximum tolerated dose (MTD) in the study was established at 16 mg [1].
| Aspect | Details & Recommendations |
|---|---|
| Monitoring | Routine blood tests: Monitor serum CPK levels at baseline and regularly during treatment cycles, especially during the first cycles. The phase I study used 28-day cycles with dosing on Days 1-21 [1]. |
| Grading & Assessment | Use CTCAE (Common Terminology Criteria for Adverse Events) grading (the study used v3.0). Exclude other causes of CK elevation (e.g., strenuous exercise, muscle trauma, statin use, cardiac events) [1]. |
| Dose Modification | For Grade 3 CPK (>/= 5.0 - 10.0 x ULN): The study protocol considered this a potential DLT if it did not resolve quickly. Withhold this compound and monitor CK levels closely until resolution. For Grade 4 CPK (>10.0 x ULN): This was defined as a DLT. Permanently discontinue this compound is recommended [1]. |
| General Management | Ensure adequate hydration. Patient education to report any unexplained muscle pain, tenderness, or weakness immediately. |
For a visual summary of the monitoring and management process derived from the clinical trial protocol, please refer to the following flowchart:
The following table consolidates the key findings on the effects of TAK-733 and AMD3100 in multiple myeloma models.
| Experimental Model | Treatment | Key Findings | Notes |
|---|---|---|---|
| MM Cell Lines (H929, U266) | This compound (single agent) | Reduced proliferation (IC₅₀: 2–5 μM after 48h) [1] | Did not affect healthy donor PBMCs [1] |
| Induced G0/G1 cell cycle arrest [1] | Confirmed by reduced pRb and Cyclin E [1] | ||
| Induced early/late apoptosis & cell death [1] | Confirmed by Caspase-3 & PARP cleavage [1] | ||
| H929 Cells | This compound + Bortezomib | Synergistic effect at high inhibition levels (>70%) [1] | Measured by MTT assay [1] |
| This compound + BYL719 (PI3Kα inhibitor) | Synergistic effect across all tested combinations [1] | Measured by MTT assay [1] | |
| 2D Co-culture with BMSCs | This compound + AMD3100 | Overcame stroma-induced drug resistance [1] | AMD3100 alone had no effect on survival [1] |
| 3DTEBM Co-culture | This compound (single agent) | Induced profound resistance (only 10-15% cell killing) [1] | Highlights role of BM microenvironment [1] |
This protocol is based on the methods used in the primary research study for investigating the this compound and AMD3100 combination in a 2D co-culture model [1] [2].
Q: What is the proposed mechanism for the this compound and AMD3100 combination? A: The combination aims to block two parallel survival pathways. This compound inhibits the MEK/ERK signaling cascade within the cancer cell [1], while AMD3100 disrupts the CXCR4/CXCL12 axis, which is a key interaction between the cancer cell and the protective bone marrow stroma. This dual disruption helps overcome microenvironment-mediated resistance [1] [2].
Q: In what model was the this compound/AMD3100 combination shown to be effective? A: The positive data for this combination was specifically demonstrated in a 2D co-culture model of MM cells with patient-derived BMSCs. The combination overcame the protective effect of the stroma that made this compound less effective when used alone [1].
Q: Are there any contradictory findings regarding AMD3100? A: Yes, you should be aware of complex context-dependent effects. One study found that AMD3100 alone could act as a partial CXCR4 agonist, initially enhancing the survival and proliferation of some multiple myeloma cell lines in vitro, before showing inhibitory effects at later time points [3]. Furthermore, its effects can vary significantly depending on the biological context, as it has been shown to have pro-inflammatory and pro-apoptotic effects in a mouse model of endotoxemia [4].
Q: The 3D tissue engineering bone marrow (3DTEBM) model showed resistance to this compound. Did the study test the combination in this model? A: No, the searched studies did not report testing the This compound/AMD3100 combination in the 3DTEBM model. The combination's efficacy was confirmed in 2D co-culture, but its ability to overcome the even more profound resistance seen in the physiologically relevant 3D model remains unverified [1] [2].
The following diagram illustrates the core signaling pathways targeted by this compound and AMD3100 in the context of the bone marrow microenvironment, based on the mechanisms described in the studies [1] [5] [3].
The table below summarizes the key intermittent dosing regimens studied in preclinical models and their outcomes.
| Model System | Intermittent Dosing Schedule | Key Efficacy Findings | Source / Citation |
|---|---|---|---|
| Mouse Xenograft (A375 melanoma) | 35, 70, 100, and 160 mg/kg; 3 days per week for 2 weeks (Days 10, 13, 15, 17, 20, 22) [1] | Tumor growth inhibition; partial regressions observed at 70, 100, and 160 mg/kg; greatest tumor volume reduction (57.29%) at 160 mg/kg [1] | Preclinical study |
| Mouse Xenograft (A375 melanoma) | 160 mg/kg; 3 days/week for 2 weeks [1] | 60% response rate (partial regressions) [1] | Preclinical study |
| Human Clinical Trial (Phase I) | Once daily on Days 1-21 of 28-day cycles (No clinical intermittent schedule reported) [2] [3] | Maximum Tolerated Dose (MTD): 16 mg; 2 partial responses in cutaneous melanoma [2] [3] | NCT00948467 |
For researchers aiming to replicate or adapt these studies, here are the detailed methodologies.
(L × W²) / 2, where L is length and W is width in mm [4].This compound is a potent, selective, allosteric inhibitor of MEK1 and MEK2, which are key kinases in the MAPK signaling pathway. The following diagram illustrates its mechanism and downstream effects.
Q1: What is the clinical status and future of this compound? A phase I clinical trial (NCT00948467) for solid tumors was completed. While the drug showed a manageable toxicity profile and the anticipated pharmacodynamic effect (inhibition of ERK phosphorylation), it demonstrated limited antitumor activity. The study authors concluded that no further investigation is currently planned [2] [3].
Q2: What is the most common toxicity associated with this compound? The most frequent drug-related adverse event in the clinical trial was dermatitis acneiform (rash resembling acne), which occurred in 51% of patients. Other common toxicities included diarrhea (29%) and increased blood creatine phosphokinase (20%) [2].
Q3: Does this compound show activity in non-cancer research? Yes, one study has reported that this compound can inhibit the proliferation and migration of human vascular smooth muscle cells. It was shown to suppress inflammatory neointimal formation in a rat model, suggesting potential applications in cardiovascular disease research like restenosis [6].
This compound is a potent, selective, allosteric inhibitor of MEK1/2, which are key kinases in the RAS/RAF/MEK/ERK (MAPK) signaling pathway [1] [2]. This pathway is crucial for cell proliferation and survival and is frequently dysregulated in cancer [1].
The primary and most validated pharmacodynamic biomarker for this compound is the phosphorylation of ERK (pERK). By inhibiting MEK1/2, this compound prevents the subsequent phosphorylation and activation of ERK [1]. The table below summarizes the key characteristics of this compound.
| Property | Description |
|---|---|
| Primary Target | MEK1/2 (Mitogen-activated protein kinase kinase) [1] [2] |
| Mechanism | Selective, non-ATP competitive, allosteric inhibitor [1] |
| Key PD Biomarker | Inhibition of ERK phosphorylation (pERK) [1] [3] |
| IC₅₀ (MEK1) | 3.2 nM (cell-free assay) [4] |
| EC₅₀ (pERK in cells) | 1.9 nM [4] |
This pathway and the site of this compound inhibition can be visualized as follows:
Here are established protocols for measuring the pharmacodynamic effects of this compound.
This method is suitable for clinical studies to demonstrate target engagement in a readily accessible tissue [1] [5].
For preclinical studies, directly analyzing tumor tissue provides the most direct evidence of PD effect.
This imaging technique measures changes in tumor glucose metabolism, a functional downstream consequence of MEK pathway inhibition [7] [8].
Q: I have confirmed pERK inhibition in my models, but I do not see an antitumor effect. What could be the reason? A: This is a common scenario, particularly in colorectal cancer models, and points to de novo or adaptive resistance.
Q: What are the expected toxicities related to MEK inhibition that I should consider in my in vivo models? A: Based on the clinical profile of this compound, the most common class-effects include [1] [5]:
Q: Are there any known biomarkers that predict sensitivity to this compound? A: Preclinical data suggests that tumors with mutations activating the MAPK pathway may be more sensitive [2] [6].
The table below summarizes the key characteristics of TAK-733 compared to other MEK inhibitors.
| Inhibitor Name | Status (as of Search Results) | Primary Molecular Target & IC₅₀ | Key Approved or Investigated Indications |
|---|---|---|---|
| This compound | Investigational (Phase I completed, no further development planned) [1] | MEK1/2 (IC₅₀ 3.2 nM) [2] | Solid tumors (e.g., melanoma, colorectal cancer in preclinical studies) [3] [2] [1] |
| Trametinib | FDA & EMA Approved [4] [5] | MEK1 (IC₅₀ 0.7 nM), MEK2 (IC₅₀ 0.9 nM) [4] | Melanoma (with BRAF V600E/K mutation), NSCLC (with BRAF V600E mutation) [4] [5] |
| Cobimetinib | FDA & EMA Approved [4] [5] | MEK1 (IC₅₀ 0.95 nM) [4] | Melanoma (with BRAF V600E/K mutation, in combination with vemurafenib) [4] [5] |
| Selumetinib | Approved (for NF1) & Phase III trials for other cancers [6] | Selective MEK1 [7] | Neurofibromatosis type 1 (NF1); investigated for NSCLC, RCC (in combination) [7] [6] |
In laboratory and animal studies, this compound demonstrated potent antitumor activity across various cancer types, often in models with mutations in the MAPK pathway.
To contextualize the data, here are the core methodologies used in the cited experiments.
Cell Proliferation/Viability Assays (IC₅₀ Determination)
In Vivo Efficacy Studies (Xenograft Models)
Signaling Pathway Analysis (Western Blot)
The following diagram illustrates the signaling pathway targeted by this compound and other MEK inhibitors.
The table below summarizes the key characteristics of these investigational and approved MEK inhibitors.
| Inhibitor | Primary Development & Approval Status | Key Mechanistic Features | Selectivity / IC50 (MEK1/2) |
|---|---|---|---|
| TAK-733 | Investigational; Phase I completed for solid tumors; no further development planned [1]. | Novel, allosteric, non-ATP competitive inhibitor [1] [2]. | IC50: 3.2 nM (ERK phosphorylation in cells) [2]. |
| Trametinib | FDA-approved for melanoma (as monotherapy and with dabrafenib) and other indications [3]. | Allosteric, non-ATP competitive inhibitor [3]. | IC50: 0.7/0.9 nM (purified MEK1/MEK2) [3]. |
| Selumetinib | FDA-approved for neurofibromatosis type 1 (NF1) in pediatric patients [4]. | Allosteric, non-ATP competitive inhibitor [5]. | Information not specified in search results. |
| PD0325901 | Investigational; clinical development halted due to toxicity concerns [6] [5]. | Potent, selective, non-ATP competitive inhibitor [7]. | Information not specified in search results. |
The following table consolidates quantitative efficacy data from various preclinical studies across different cancer models.
| Inhibitor | Experimental Model | Key Efficacy Findings | Reference |
|---|---|---|---|
| This compound | 54 CRC cell lines [2] | 77% (42/54) sensitive (IC50 ≤ 0.03µM); sensitivity associated with BRAF or KRAS/NRAS mutations (p=0.03) [2]. | [2] |
| 20 CRC Patient-Derived Xenografts (PDX) [2] | 75% (15/20) sensitive; 9 exhibited tumor regression; greatest sensitivity in BRAF/KRAS/NRAS mutant & PIK3CA wild-type models [2]. | [2] | |
| MPNST in vivo study (vs. Trametinib & Selumetinib) [4] | Showed antitumor activity but was less effective than trametinib in reducing tumor volume and weight [4]. | [4] | |
| Trametinib | MPNST in vivo study (vs. This compound & Selumetinib) [4] | Most potent: greatest reduction in tumor volume and weight; strongest suppression of Ki-67 (proliferation) and induction of cleaved Caspase-3 (apoptosis) [4]. | [4] |
| HT-29 xenograft model (colorectal cancer) [3] | Almost complete tumor growth inhibition at 1 mg/kg dose [3]. | [3] | |
| A549 xenograft model (NSCLC, KRAS mutant) [3] | 92% and 87% tumor growth inhibition at 5.0 mg/kg and 2.5 mg/kg, respectively [3]. | [3] | |
| Selumetinib | MPNST in vivo study (vs. Trametinib & this compound) [4] | Showed antitumor activity but was less effective than trametinib [4]. | [4] |
| PD0325901 | Breast Cancer Cell Study [8] | Selectively antagonized IGF1R signaling-mediated antiestrogen resistance [8]. | [8] |
| Colorectal Cancer Cell Lines [7] | Induced cell death in LoVo (KRAS mutant) and Colo-205 (BRAF V600E mutant) cells, but not in DLD-1 (KRAS & PIK3CA mutant) and HT-29 (BRAF & PIK3CA mutant) cells [7]. | [7] |
The comparative data is derived from standardized experimental methods. Here are the protocols for key assays cited:
The Ras/Raf/MEK/ERK (MAPK) pathway is a critical signaling cascade regulating cell growth and survival, frequently dysregulated in cancer [1] [9]. MEK1/2 are central kinases in this pathway, making them attractive therapeutic targets. The inhibitors discussed are all allosteric, non-ATP competitive, leading to high specificity [5] [3].
A critical finding from preclinical studies is that mutational status strongly predicts response. Cancers with BRAF V600E or KRAS mutations are often more sensitive to single-agent MEK inhibition [2] [3]. A key resistance mechanism identified across studies is compensatory activation of parallel pathways, particularly the PI3K-Akt pathway, often driven by co-occurring PIK3CA mutations [2] [7]. This underscores the potential of combination therapies, such as MEK inhibitors with Akt or PI3K inhibitors, to overcome intrinsic and acquired resistance [7].
The following diagram illustrates the MAPK signaling pathway, the site of MEK inhibitor action, and common resistance mechanisms.
| Mutation Type | Cancer Model | Sensitivity Profile | Key Experimental Data (IC₅₀ / TGII) | Notable Findings |
|---|---|---|---|---|
| BRAF V600E [1] [2] | Cutaneous Melanoma | Highly Sensitive to Resistant | 7 of 12 cell lines highly sensitive (IC₅₀ < 1 nM); 5 cell lines highly resistant (IC₅₀ > 100 nM) [1]. | Higher proportion of highly sensitive cell lines vs. other types; sensitivity not universal [1] [3]. |
| NRAS (Q61) [1] [2] | Cutaneous Melanoma | Moderately Sensitive | 4 of 10 cell lines sensitive (IC₅₀ < 10 nM); none highly sensitive [1]. | Generally less dependent on MAPK signaling than BRAF mutants [1]. |
| GNAQ / GNA11 [1] [2] | Uveal Melanoma | Consistently Sensitive | 5 of 5 cell lines sensitive (IC₅₀ < 10 nM); 3 were highly sensitive [1]. | All tested uveal melanoma cell lines were sensitive to this compound [1]. |
| KRAS/NRAS & BRAF [4] | Colorectal Cancer (CRC) | Broadly Sensitive | 42 of 54 (78%) CRC cell lines sensitive [4]. 15 of 20 Patient-Derived Xenografts (PDXs) sensitive [4]. | Sensitivity in CRC associated with BRAF or KRAS/NRAS mutation and PIK3CA wild-type status [4]. |
The quantitative data in the table above is derived from standardized preclinical assays:
Despite promising preclinical results, the clinical development of this compound has been limited.
The following diagram illustrates the mechanism of this compound and common resistance pathways across different mutation contexts.
The table below summarizes the key preclinical findings for this compound in melanoma and multiple myeloma.
| Feature | Melanoma | Multiple Myeloma |
|---|---|---|
| Reported Preclinical Efficacy | Broad activity in cell lines and patient-derived xenografts (PDX); 10 of 11 PDX models showed significant tumor growth inhibition (0-100%) [1] [2]. | Reduced proliferation, induced G1 cell cycle arrest, and increased apoptosis in cell lines [3]. |
| IC50 Range (In Vitro) | Wide range (nM to μM), with many cell lines, particularly BRAF V600E mutants, showing high sensitivity (IC50 < 1 nM) [4]. | IC50 in the μM range (2–5 μM) after 48-hour treatment [3]. |
| Impact of Driver Mutations | Activity observed across BRAF V600E, NRAS, and GNAQ/GNA11 mutations, though not perfectly correlated with mutation status [1] [4]. | Not specifically linked to RAS mutation status, despite ~20-40% prevalence in MM; single-agent efficacy was moderate [3]. |
| Key Signaling Pathway Modulation | Potent inhibition of pERK, confirming on-target MEK inhibition [1] [4]. G1 cell cycle arrest common [4]. | Suppressed pERK1/2. Induced G0/G1 cell cycle arrest and increased cleavage of Caspase-3 and PARP, indicating apoptosis [3]. |
| Synergistic Combinations | Shown preclinically with pan-RAF inhibitor TAK-632 [5]. | Synergy demonstrated with proteasome inhibitor bortezomib and PI3K-alpha inhibitor BYL719 [3]. |
In Vitro Cell Proliferation and Viability Assays
In Vivo Efficacy Models
Signaling Pathway Analysis (Immunoblotting) For both cancer types, the mechanism of action was confirmed through immunoblotting (Western blotting). Cells were lysed, proteins were separated by SDS-PAGE, transferred to membranes, and probed with specific antibodies to detect levels and phosphorylation status of key pathway components like pERK, pMEK, pAKT, and apoptotic markers [1] [3].
The following diagrams illustrate the primary mechanism of this compound and a generalized workflow for the preclinical experiments discussed.
Diagram Title: this compound Inhibits the MAPK Signaling Pathway
Diagram Title: Preclinical Evaluation Workflow for this compound
The table below summarizes the available information on TAK-733 and key FDA-approved MEK inhibitors.
| Inhibitor | Status | MEK1/2 IC₅₀ (Enzyme) | Cellular Potency (pERK IC₅₀ / Cell Viability) | Key Characteristics |
|---|---|---|---|---|
| This compound | Investigational | 3.2 nM (for MEK1/2) [1] | pERK: 1.9 nM (cell-based) [1]; Cell growth IC₅₀: Broad range (from <1 nM to >100 nM) [2] | Novel, allosteric, non-ATP-competitive inhibitor [3] [2]. |
| Trametinib | FDA-Approved | 0.7 nM (MEK1), 0.9 nM (MEK2) [4] | A375 cell viability: 0.74 nM [4] | First FDA-approved MEK inhibitor (2013); allosteric, non-ATP-competitive [4]. |
| Cobimetinib | FDA-Approved | 0.95 nM (MEK1), 199 nM (MEK2) [4] | A375 cell viability: 5 nM [4] | Often used in combination with vemurafenib [4]. |
The potent inhibitory effect of this compound on pERK has been consistently demonstrated across various experimental protocols and cancer types.
The comparison above is based on standard, well-established preclinical methodologies. Here are the details of the key experimental protocols used in the cited studies:
The following diagram illustrates the mechanism of this compound and other allosteric MEK inhibitors within the canonical RAS-RAF-MEK-ERK signaling pathway.
The literature suggests that the efficacy of MEK inhibitors, including this compound, can be enhanced through rational combinations.
Overview of this compound this compound is a potent, selective, allosteric inhibitor of MEK1/2, key proteins in the MAPK signaling pathway, which is frequently dysregulated in cancer. Its mechanism of action is non-ATP-competitive, with an IC50 of 3.2 nM for inhibiting MEK signaling [1] [2].
Preclinical Efficacy Data The following table summarizes the antitumor activity of this compound across various preclinical models.
| Cancer Type / Model | Dosing Regimen | Key Efficacy Findings | Associated Biomarkers / Notes |
|---|---|---|---|
| Colorectal Cancer (54 cell lines, 20 PDX models) [1] | Not fully specified (In vitro) | 42 sensitive cell lines; 15/20 sensitive PDX models, 9 with regression | Increased sensitivity in BRAF/KRAS/NRAS mutant & PIK3CA wild-type; MEK-signature gene expression |
| Melanoma (A375 xenograft) [2] | 30 mg/kg daily (oral); 160 mg/kg intermittent (3 days/week) | Tumor growth inhibition; Partial Regressions (PR) observed | Intermittent dosing showed a more pronounced regression rate |
| Non-Small Cell Lung Cancer (A549 xenograft) [3] | 10 mg/kg/day for 14 days (oral) | 69% tumor growth inhibition (T/C: 31%); significant reduction in FDG uptake on PET scan | FDG-PET response was detectable as early as day 2 of treatment |
| Broad Panel (Mouse xenografts) [2] | Various | Antitumor activity in melanoma, colorectal, NSCLC, pancreatic, and breast cancer models | Low clearance and high oral bioavailability reported in preclinical species |
Clinical Trial & Comparison to Other MEK Inhibitors This table places this compound's clinical results in the context of its own preclinical data and the known performance of other approved MEK inhibitors.
| Comparison Aspect | This compound (Investigational) | Context from Other MEK Inhibitors (e.g., Trametinib) |
|---|---|---|
| Preclinical Activity | Robust, broad-spectrum growth inhibition and tumor regression in multiple xenograft models [1] [2]. | Strong preclinical activity is a common feature of the drug class. |
| Clinical Single-Agent Efficacy | Limited. 2 Partial Responses (PR) in 41 evaluable patients (both cutaneous melanoma) in a Phase I trial [4]. | Approved for single-agent use in certain BRAF V600 mutant cancers, showing meaningful clinical efficacy. |
| Clinical Combination Potential | Preclinical data suggests rational combinations (e.g., with RAF or PI3K/mTOR inhibitors) to overcome resistance [1] [5]. | Clinically validated in combinations (e.g., Trametinib + Dabrafenib for melanoma). |
| Ultimate Development Status | No further clinical development planned per the 2016 Phase I study [4]. | Approved and commercially available for specific indications. |
To help you interpret the data, here are the core methodologies from the key studies cited:
The limited clinical efficacy of this compound as a single agent, despite strong preclinical data, underscores a common challenge in oncology drug development.
The diagram below illustrates this central mechanism of this compound and the common resistance feedback loop.
When evaluating this compound's profile, here are the key takeaways for your research:
| Cancer Type | Model System | Key Efficacy Findings | Genetic/Molecular Context |
|---|---|---|---|
| Colorectal Cancer [1] | 54 CRC cell lines; 20 Patient-Derived Xenografts (PDX) | 42/54 (78%) cell lines sensitive (IC50 ≤ 0.03µM); 15/20 PDX models sensitive (TGII ≤ 20%), 9 with tumor regression [1] | Greater sensitivity in BRAF/KRAS/NRAS mutant and PIK3CA wild-type models [1] |
| Multiple Myeloma [2] | MM cell lines (e.g., H929, U266) | IC50 of 2–5 µM after 48h; reduced proliferation, induced G0/G1 cell cycle arrest, and increased apoptosis [2] | Prevalent RAS mutations (20-40%) in MM; activity independent of mutation status [2] |
| Lung Cancer [3] | Lung cancer cell lines (e.g., H460, H1755) | ATM loss conferred high sensitivity; resistant H460 cells (IC50>10 µM) became sensitive (IC50<100 nM) with ATM knockdown [3] | Effective in KRAS-mutant, BRAF-mutant, and wild-type models, but strongly enhanced by ATM loss-of-function [3] |
| Acute Myeloid Leukemia (AML) [4] | HL60 myeloid leukemia cells | 5 µM TAK-733 significantly reduced MAPK activity; enhanced apoptosis when combined with voreloxin [4] | - |
| Breast Cancer [5] | Breast cancer cell lines (e.g., T47D, MDA-MB-231) | Inhibited 3D-spheroid growth; combined with irradiation, reduced migration and miR-221 expression [5] | High miR-221 expression (in TNBC and HER2+ subgroups) [5] |
| Cutaneous Melanoma [6] | Phase I clinical trial in patients | 2 of 41 evaluable patients achieved a partial response [6] | One responder had a BRAF L597R mutation [6] |
The data in the summary table were generated using standardized preclinical protocols.
This compound is a potent, selective, allosteric inhibitor of MEK1/2 kinases, which are central components of the RAS-RAF-MEK-ERK (MAPK) signaling pathway [7]. This pathway regulates critical cellular processes, and its dysregulation is common in cancer.
The following diagram illustrates the signaling pathway targeted by this compound and a common resistance mechanism.
The core finding from the research is that the combination of TAK-733 and BYL-719 demonstrates a synergistic effect in reducing cancer cell survival, outperforming either drug used alone.
The table below summarizes the key quantitative findings from the primary study on multiple myeloma cells:
| Cell Line / Model | Treatment | Key Metric | Result | Notes |
|---|---|---|---|---|
| H929 (Multiple Myeloma) | This compound + BYL-719 | Surviving Fraction (MTT assay) | Significant decrease vs. single agents | Synergy observed at all tested combinations [1] |
| Combination Index (CI) | CI < 1 at all combinations [1] | CI < 1 indicates synergy [1] |
To ensure the reproducibility of the findings, here are the detailed methodologies from the key experiments cited above.
1. Cell Culture and Treatment:
2. Viability and Synergy Assay:
3. Signaling Pathway Analysis:
The synergistic effect of this compound and BYL-719 arises from the simultaneous inhibition of two critical, parallel signaling pathways that cancer cells often use for growth and survival.
The following diagram illustrates how this compound and BYL-719 target these interconnected pathways to exert their synergistic anti-cancer effect.